Gastrin I (1-14), human
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C79H100N16O27 |
|---|---|
Peso molecular |
1705.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
Clave InChI |
WRJJBRDFCLLYQF-LGDYVKIMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function of Human Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin I (1-14), a peptide fragment of the gastrointestinal hormone gastrin, plays a significant role in gastric physiology. This document provides a comprehensive overview of the biological functions of human Gastrin I (1-14), focusing on its molecular interactions, signaling pathways, and physiological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this peptide's mechanism of action and its implications in health and disease.
Introduction
Gastrin is a key peptide hormone responsible for the stimulation of gastric acid secretion[1]. It exists in various isoforms, with Gastrin I (1-14) being a fragment of the full-length Gastrin I (Gastrin-17)[2][3][4]. While Gastrin-17 is a major bioactive form, the (1-14) fragment also demonstrates biological activity, primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor[5]. This guide delves into the specific functions and underlying molecular mechanisms of human Gastrin I (1-14).
Molecular Profile
| Property | Value |
| Full Name | Gastrin I (1-14), human |
| Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |
| Molecular Weight | ~1704 Da |
| CAS Number | 100940-57-6 |
Core Biological Functions
Stimulation of Gastric Acid Secretion
The primary and most well-documented function of gastrin peptides, including Gastrin I (1-14), is the stimulation of gastric acid secretion from parietal cells in the stomach[1][5]. This process is initiated by the binding of Gastrin I (1-14) to the CCK2 receptors on these cells[5].
Mitogenic and Trophic Effects
Gastrin peptides are known to have mitogenic and trophic effects on the gastrointestinal mucosa, promoting cell proliferation and growth[6]. While specific data for the (1-14) fragment is limited, full-length Gastrin I has been shown to stimulate gastric epithelial cell proliferation with high potency[7]. These effects are also mediated through the CCK2 receptor and subsequent activation of downstream signaling cascades.
Role in Gastrointestinal Cancer
There is a growing body of evidence linking gastrin and its receptors to the development and progression of gastrointestinal cancers[6][8]. Gastrin signaling can promote cancer cell proliferation, inhibit apoptosis, and contribute to tumor growth[6]. The expression of gastrin and its receptor has been observed in various gastrointestinal malignancies, suggesting a potential role for gastrin peptides, including the (1-14) fragment, in tumorigenesis[8].
Quantitative Data
| Ligand | Receptor | Assay Type | Value | Cell Line/System |
| Gastrin I (human) | CCK2 | Proliferation EC50 | 6.2 pM | Gastric Epithelial Cells |
| Gastrin I (human) | CCK2 | Histamine Secretion EC50 | 0.014 nM | Gastric Mucosal Cells |
| Gastrin | CCK2 | Binding Affinity (Ki) | 0.3 - 1 nM | - |
| Netazepide (antagonist) | human CCK2 | Binding Affinity (Ki) | 0.19 nM | Cloned human gastrin/CCK2 receptors |
Note: The EC50 values are for the full-length Gastrin I (human) and serve as a reference for the expected potency of gastrin peptides.
Signaling Pathways
The biological effects of Gastrin I (1-14) are primarily mediated through the activation of the CCK2 receptor, a G-protein coupled receptor (GPCR). The binding of Gastrin I (1-14) to the CCK2 receptor initiates a cascade of intracellular signaling events.
Gq-PLC-IP3/DAG Pathway
Upon ligand binding, the CCK2 receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[5].
MAPK/ERK Pathway
The activation of the CCK2 receptor by gastrin peptides also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The activation of PKC can, in turn, activate the Raf-MEK-ERK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of gastrin peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of Gastrin I (1-14) to the CCK2 receptor.
Cell Line: AR42J cells (rat pancreatic acinar cell line) or other cell lines stably expressing the human CCK2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture AR42J cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., ¹²⁵I-Gastrin-17).
-
Add increasing concentrations of unlabeled Gastrin I (1-14) (competitor).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Gastric Acid Secretion Assay
This assay measures the ability of Gastrin I (1-14) to stimulate acid secretion from isolated gastric glands.
System: Isolated rabbit gastric glands.
Protocol:
-
Gastric Gland Isolation:
-
Isolate the gastric mucosa from a rabbit stomach.
-
Digest the mucosa with collagenase to release individual gastric glands.
-
Wash and resuspend the isolated glands in a suitable buffer.
-
-
Acid Secretion Measurement (Aminopyrine Accumulation):
-
Pre-incubate the gastric glands with the weak base ¹⁴C-labeled aminopyrine (B3395922).
-
Add increasing concentrations of Gastrin I (1-14) to the glands.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). In acidic compartments, aminopyrine becomes protonated and trapped.
-
Separate the glands from the incubation medium by centrifugation.
-
Lyse the glands and measure the accumulated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of accumulated aminopyrine is proportional to the level of acid secretion.
-
Plot the aminopyrine accumulation against the logarithm of the Gastrin I (1-14) concentration to generate a dose-response curve.
-
Determine the EC50 value (concentration that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to Gastrin I (1-14) stimulation.
Cell Line: AGS cells (human gastric adenocarcinoma cell line) or other CCK2R-expressing cells.
Protocol:
-
Cell Preparation:
-
Culture AGS cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
-
Calcium Imaging:
-
Place the coverslip or plate on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence reading.
-
Add Gastrin I (1-14) to the perfusion solution and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
The increase in fluorescence ratio or intensity reflects the rise in intracellular calcium concentration.
-
Quantify the peak response and the kinetics of the calcium transient.
-
Western Blot for ERK Phosphorylation
This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Cell Line: Gastric cancer cell lines (e.g., AGS) or other relevant cell types.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and serum-starve them to reduce basal ERK activity.
-
Treat the cells with various concentrations of Gastrin I (1-14) for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
-
Conclusion
Human Gastrin I (1-14) is a biologically active fragment of Gastrin I that primarily functions through the CCK2 receptor to stimulate gastric acid secretion and influence cell proliferation. Its involvement in key signaling pathways such as the Gq-PLC and MAPK/ERK cascades highlights its importance in both normal physiological processes and pathological conditions like gastrointestinal cancer. The experimental protocols detailed in this guide provide a framework for the further investigation of Gastrin I (1-14) and its potential as a therapeutic target or diagnostic marker. Further research is warranted to elucidate the specific quantitative aspects of its bioactivity and its precise role in various cellular contexts.
References
- 1. Gastrointestinal Hormones | Annual Reviews [annualreviews.org]
- 2. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. frontiersin.org [frontiersin.org]
The Role of Gastrin I (1-14), Human in Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin, a crucial peptide hormone, is the primary regulator of gastric acid secretion. This document provides a detailed examination of Gastrin I (1-14), a fragment of the larger Gastrin I peptide, and its specific role in stimulating the release of hydrochloric acid (HCl) from parietal cells in the stomach. We will explore the dual signaling pathways it activates, present quantitative data on its activity, and outline the experimental protocols used to elucidate its function. This guide is intended to serve as a comprehensive resource for professionals in the fields of gastroenterology, pharmacology, and drug development.
Introduction
Gastrin is a peptide hormone released from G-cells located in the pyloric antrum of the stomach, duodenum, and pancreas, playing a pivotal role in gastrointestinal physiology.[1] It exists in several forms, including gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[2] Gastrin I (1-14), human, is a 14-amino acid fragment of the larger Gastrin I (Gastrin-17) molecule.[3] Despite being a fragment, it retains significant biological activity, primarily the stimulation of gastric acid secretion, a cornerstone of digestive function and a key therapeutic target in various gastric pathologies.
Mechanism of Action: A Dual Pathway
Gastrin I (1-14) stimulates gastric acid secretion through a sophisticated dual mechanism, acting both directly on acid-secreting parietal cells and indirectly through histamine-releasing enterochromaffin-like (ECL) cells.[1][4] Both pathways are initiated by the binding of gastrin to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[5][6]
-
Indirect Pathway (Primary Mechanism): The predominant mechanism for gastrin-induced acid secretion is indirect.[7] Gastrin binds to CCK2 receptors on ECL cells, which are neuroendocrine cells situated in the gastric epithelium.[8][9] This binding triggers a signaling cascade that results in the synthesis and release of histamine (B1213489).[2][10] Histamine then acts as a paracrine mediator, diffusing to nearby parietal cells and binding to their H2 receptors, which provides a powerful stimulus for HCl secretion.[1][11] This indirect route is considered the major stimulus for acid release.[1][7]
-
Direct Pathway: Gastrin also directly stimulates parietal cells.[2][11] By binding to CCK2 receptors on the basolateral membrane of parietal cells, gastrin initiates a separate intracellular signaling cascade that contributes to acid secretion.[4][6] This direct action complements the more potent indirect, histamine-mediated pathway.
Signaling Pathways
The binding of Gastrin I (1-14) to the CCK2 receptor on both ECL and parietal cells activates a Gq-protein-coupled signaling cascade.
ECL Cell Signaling for Histamine Release
In ECL cells, the activation of the CCK2 receptor by gastrin leads to the stimulation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[8] This rise in intracellular Ca2+ is a critical step that triggers the fusion of histamine-containing vesicles with the cell membrane, resulting in histamine exocytosis.[8][11]
Parietal Cell Signaling for Acid Secretion
Similarly, in parietal cells, gastrin binding to the CCK2 receptor activates the PLC-IP3-Ca2+ pathway.[6][12] The resultant increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, stimulates the translocation and activity of the H+/K+-ATPase (the proton pump).[6] This pump is the final effector in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.
Quantitative Data
While specific quantitative data for the 1-14 fragment is sparse in literature, its activity can be inferred from studies on Gastrin I (Gastrin-17) and related peptides that share the same C-terminal active site and bind to the CCK2 receptor. The C-terminal tetrapeptide amide is the minimally active fragment for the CCK2 receptor.[13]
| Parameter | Peptide | Value | Cell/System | Reference |
| EC50 (Histamine Secretion) | Gastrin I (human) | 0.014 nM | Isolated ECL Cells | [14] |
| EC50 (Cell Proliferation) | Gastrin I (human) | 6.2 pM | Gastric Epithelial Cells | [14] |
| IC50 (Receptor Binding) | Gastrin-17 | 0.94 nM | CCK2 Receptor Assay | [15] |
| IC50 (Receptor Binding) | Pentagastrin (B549294) | 0.76 ± 0.11 nM | A431-CCK2R cells | |
| Half-life (t1/2) | Gastrin-17 | 5.3 ± 0.3 min | Human circulation | [16] |
| Basal Acid Output (BAO) | Healthy Human | 1–5 mmol HCl/hr | Pentagastrin Test | [17] |
| Maximal Acid Output (MAO) | Healthy Human | 10–23 mmol HCl/hr | Pentagastrin Test | [17] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The function of gastrin peptides is investigated through a combination of in vivo and in vitro experimental models.
In Vivo Measurement of Gastric Acid Secretion
A standard method to quantify gastric acid secretion in response to a stimulant like pentagastrin (a synthetic analog of gastrin) involves gastric aspiration.[17][18]
Protocol Outline:
-
Patient Preparation: The subject fasts overnight.
-
Tube Placement: A nasogastric tube is inserted into the stomach, and its position is verified.
-
Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for one hour, collected in 15-minute aliquots. This measures the unstimulated, basal secretion rate.[17]
-
Stimulation: A gastrin analog, such as pentagastrin (e.g., 6 µg/kg body weight), is administered subcutaneously or intravenously.[17][19]
-
Stimulated Acid Output (MAO/PAO) Measurement: Gastric contents are collected for another 1-2 hours in 15-minute aliquots.[17]
-
Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is expressed in mmol HCl per unit of time.[17][18]
In Vitro Histamine Release from ECL Cells
This assay quantifies the direct effect of gastrin peptides on histamine secretion from isolated ECL cells.
Protocol Outline:
-
ECL Cell Isolation: ECL cells are isolated from animal (e.g., rat) gastric mucosa using enzymatic digestion and density gradient centrifugation.
-
Cell Culture: Isolated cells are cultured for a short period to allow recovery.
-
Stimulation: Cells are incubated with varying concentrations of Gastrin I (1-14) for a defined period (e.g., 30 minutes).
-
Sample Collection: The cell supernatant is collected.
-
Histamine Quantification: The concentration of histamine in the supernatant is measured using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A dose-response curve is generated to determine the EC50 of Gastrin I (1-14) for histamine release.
CCK2 Receptor Binding Assay
Competitive binding assays are used to determine the binding affinity of a ligand for its receptor.
Protocol Outline:
-
Preparation: A cell line engineered to express the human CCK2 receptor (e.g., A431-CCK2R cells) is used.[20]
-
Assay Setup: Cell membranes or whole cells are incubated in a buffer containing:
-
A constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., 125I-Gastrin).
-
Increasing concentrations of the unlabeled competitor ligand (Gastrin I (1-14)).
-
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value represents the concentration of Gastrin I (1-14) required to inhibit 50% of the specific binding of the radioligand.
Conclusion
This compound, is a potent secretagogue that plays a fundamental role in the regulation of gastric acid. It exerts its effects through direct and indirect pathways, both mediated by the CCK2 receptor and involving intracellular calcium signaling. The indirect pathway, which relies on the release of histamine from ECL cells, is the dominant mechanism. Understanding the precise molecular interactions and signaling cascades activated by Gastrin I (1-14) is essential for developing targeted therapies for acid-related disorders, such as Zollinger-Ellison syndrome, and for exploring its role in gastric mucosal health and disease.[2] The protocols and data presented herein provide a foundational guide for researchers dedicated to this critical area of study.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. usbio.net [usbio.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 15. advms.pl [advms.pl]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 18. researchgate.net [researchgate.net]
- 19. [Progress in diagnosis of gastric function: gastric secretory analysis, intragastric titration, endocrine provocation tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
The Discovery and Evolving History of Human Gastrin Fragments: A Technical Guide
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Gastrin, a pivotal peptide hormone, has been a subject of intense scientific scrutiny for over a century. Initially recognized for its potent stimulation of gastric acid secretion, the understanding of gastrin's biological role has expanded significantly to encompass a complex family of peptides derived from a single precursor, each with distinct physiological and pathophysiological functions. This technical guide provides an in-depth exploration of the discovery, history, and characterization of human gastrin and its fragments. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships, underlying signaling mechanisms, and the experimental methodologies that have been instrumental in advancing this field.
A Century of Discovery: The Historical Unraveling of Gastrin
The journey to understanding gastrin began in the early 20th century. Here is a timeline of the key milestones in the discovery of gastrin and its various fragments:
-
1905: British physiologist John Sydney Edkins first proposed the existence of a chemical messenger, which he named "gastrin," that was released from the gastric antrum and stimulated gastric acid secretion.[1]
-
1938: Komarov provided definitive evidence for the existence of gastrin as a unique antral stimulant of acid secretion, distinguishing it from histamine.
-
1964: Roderic A. Gregory and Hilda J. Tracy at the University of Liverpool successfully isolated and determined the amino acid sequence of two forms of human gastrin, Gastrin I (non-sulfated) and Gastrin II (sulfated), from a Zollinger-Ellison tumor.[2] This seminal work laid the foundation for the chemical synthesis of gastrin and its fragments.
-
Late 1960s - Early 1970s: The development of radioimmunoassays (RIA) led to the discovery of different molecular forms of gastrin circulating in the blood, including "big gastrin" (gastrin-34) and "mini gastrin" (gastrin-14), in addition to the originally isolated heptadecapeptide gastrin (gastrin-17).
-
1975: The existence of an N-terminal fragment of gastrin-17 was identified in the serum of patients with Zollinger-Ellison syndrome, suggesting complex processing of the gastrin precursor.[3]
-
1980s: With the advent of molecular biology techniques, the gene encoding human preprogastrin was cloned and sequenced. This revealed the precursor structure from which all gastrin fragments are derived.[4]
-
1987-1991: Glycine-extended gastrin, a processing intermediate, was identified and shown to be released from antral tissue.[5] Subsequent research revealed its own distinct biological activities, particularly in cell proliferation.[6][7]
-
1994: N-terminal progastrin fragments were identified in human antral tissue and plasma, with the 1-35 fragment being the most abundant.[8]
The Gastrin Family: From Precursor to Bioactive Fragments
Human gastrin is synthesized as a 101-amino acid precursor protein called preprogastrin. Post-translational processing of preprogastrin generates a diverse array of peptides, each with potentially unique biological functions.
C-Terminal Amidated Gastrins
These are the "classical" forms of gastrin, characterized by an amidated C-terminus, which is crucial for their high-affinity binding to the cholecystokinin (B1591339) B (CCK-B) receptor and potent stimulation of gastric acid secretion.[1] The primary circulating forms include:
-
Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide.
-
Gastrin-17 ("Little Gastrin"): A 17-amino acid peptide, which is the predominant form in the antrum.
-
Gastrin-14 ("Mini Gastrin"): A 14-amino acid peptide.
-
Pentagastrin: A synthetic pentapeptide corresponding to the C-terminal five amino acids of gastrin, which retains the full biological activity of the native hormone.[9]
The bioactivity of these fragments is primarily attributed to the C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2.[8][10]
Glycine-Extended Gastrin (G-Gly)
Glycine-extended gastrins are processing intermediates that have a glycine (B1666218) residue at their C-terminus instead of the amide group. Initially considered inactive precursors, G-Gly has been shown to possess distinct biological activities, particularly in promoting cell proliferation and migration, and is implicated in the growth of certain cancers.[11][12] These effects are often mediated through receptors distinct from the classical CCK-B receptor.[7][13]
N-Terminal Progastrin Fragments
The processing of progastrin also yields N-terminal fragments. The most abundant of these is the 1-35 fragment.[8] These fragments circulate in human plasma, often at higher concentrations than the C-terminal amidated forms.[8] While they do not stimulate gastric acid secretion, some N-terminal fragments have been shown to inhibit gastrin-17-stimulated acid secretion, suggesting a regulatory role.[8][14]
Quantitative Bioactivity of Human Gastrin Fragments
The biological activity of gastrin fragments is typically quantified by their ability to bind to specific receptors and elicit a physiological response, such as gastric acid secretion or cell proliferation. The following tables summarize key quantitative data for various gastrin fragments.
Table 1: Receptor Binding Affinities of Human Gastrin Fragments
| Fragment | Receptor | Cell/Tissue Type | Binding Assay Method | Affinity (Ki or Kd) | Reference(s) |
| Gastrin-17 | CCK-B | Rat Gastric Mucosa | Radioligand Binding | Kd: ~4 x 10⁻¹⁰ M | [15] |
| Gastrin-17 | CCK-B | Human Gastric Carcinoma (AGS) | Radioligand Binding | High Affinity | [16] |
| CCK-8 (sulfated) | CCK-B | - | - | Ki: 0.3–1 nM | [17] |
| Gastrin-17 | CCK-B | - | - | Ki: 0.3–1 nM | [17] |
| CCK-4 | CCK-B | - | - | ~10-fold lower affinity than G-17 | [17] |
| Glycine-extended Gastrin-17 | Novel Receptor | Nontransformed Colon Cells (YAMC) | Radioligand Binding | Kd: 0.36 nM |
Table 2: Potency of Human Gastrin Fragments in Stimulating Gastric Acid Secretion
| Fragment | Species | Assay Type | Potency (ED50/D50) | Reference(s) |
| Gastrin-17 | Human | In vivo | - | [18] |
| Gastrin-17 | Dog | In vivo | D50 proportional to clearance rate | [18] |
| Gastrin-17 | Cat | In vivo | ED50: ~300 pmol/kg/h | [19] |
| Pentagastrin | Cat | In vivo | - | [20] |
Table 3: Half-life of Circulating Human Gastrin Fragments
| Fragment | Species | Half-life | Reference(s) |
| Gastrin-17 | Human | 9.5 - 10.5 min | [18] |
| Gastrin-17 | Dog | 3.5 min | [18] |
Experimental Protocols for the Study of Gastrin Fragments
The characterization of gastrin fragments has been dependent on a variety of sophisticated experimental techniques.
Isolation and Purification
The initial isolation of gastrin from biological tissues involves a multi-step process:
-
Tissue Extraction: Gastrin-containing tissues (e.g., gastric antrum, gastrinoma tumors) are homogenized in an extraction buffer.
-
Chromatography: A series of chromatographic techniques are employed for purification:
-
Gel Filtration Chromatography: Separates peptides based on size.
-
Ion-Exchange Chromatography: Separates peptides based on charge.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation of different gastrin forms and fragments.
-
Quantification and Identification
-
Radioimmunoassay (RIA): A highly sensitive method for quantifying the concentration of gastrin and its fragments in biological fluids. The assay is based on the competition between a radiolabeled gastrin fragment and the unlabeled fragment in a sample for binding to a specific antibody.
-
Mass Spectrometry (MS): Used for the definitive identification and sequencing of purified gastrin fragments.
Bioassays for Gastric Acid Secretion
-
In Vivo Models: Anesthetized animals (e.g., rats, cats) are often used to measure the effect of infused gastrin fragments on gastric acid secretion.[21][22][23] The stomach is perfused, and the pH or acidity of the perfusate is measured.[21]
-
In Vitro Models: Isolated gastric glands or parietal cells can be used to study the direct effects of gastrin fragments on acid secretion, although these models can be challenging due to the complex paracrine interactions in the gastric mucosa.[24]
Receptor Binding Assays
These assays are used to determine the affinity of gastrin fragments for their receptors.[24][25]
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CCK-B) are isolated.[15]
-
Radioligand Binding: The membranes are incubated with a radiolabeled gastrin fragment (the ligand) in the presence of varying concentrations of an unlabeled competitor fragment.
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand, and the amount of bound radioactivity is measured.
-
Data Analysis: The data is used to calculate the binding affinity (Kd or Ki) of the fragment for the receptor.
Signaling Pathways of Gastrin Fragments
The biological effects of gastrin fragments are mediated through the activation of intracellular signaling cascades following receptor binding.
CCK-B Receptor-Mediated Signaling (Amidated Gastrins)
The binding of amidated gastrins to the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:[9][26][27]
-
G-protein Activation: The receptor activates Gq/11 proteins.
-
Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.
-
Downstream Effects: These signaling events lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in physiological responses like gastric acid secretion and cell proliferation.[28]
Caption: CCK-B Receptor Signaling Pathway for Amidated Gastrins.
Signaling Pathways of Glycine-Extended Gastrin
Glycine-extended gastrin (G-Gly) appears to exert its proliferative effects through signaling pathways that are distinct from those activated by amidated gastrin.[12][13] Evidence suggests that G-Gly does not significantly increase intracellular calcium or inhibit cAMP generation, which are hallmarks of CCK-B receptor activation.[13] Instead, G-Gly has been shown to activate c-Jun amino-terminal kinase (JNK) and pathways involving Src, JAK2, and PI3K.[11][13] This indicates the involvement of a novel, yet to be fully characterized, receptor for G-Gly.[7]
References
- 1. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin - Wikipedia [en.wikipedia.org]
- 3. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bombesin on the release of glycine-extended progastrin (gastrin G) in rat antral tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine-extended gastrin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin [vivo.colostate.edu]
- 9. Evidence for a C-terminal structural motif in gastrin and its bioactive fragments in membrane mimetic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine-extended gastrin activates two independent tyrosine-kinases in upstream of p85/p110 phosphatidylinositol 3-kinase in human colonic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Gastrin and glycine-extended progastrin processing intermediates induce different programs of early gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of CCK-B/gastrin-like receptors in human gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitivity of parietal cells to gastrin in the cat: comparison with man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of eighteen somatostatin analogues on gastric secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous recording of acid gastric secretion in the rat. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 26. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 27. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Human Gastrin I (1-14): Structure, Sequence, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human peptide fragment Gastrin I (1-14), covering its fundamental biochemical properties, structure, and its role in physiological signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in gastroenterology, oncology, and drug development.
Core Properties and Sequence
Gastrin I (1-14) is the 1-14 fragment of human Gastrin I, an endogenous gastrointestinal peptide hormone.[1][2][3] It plays a primary role as a hormonal regulator of gastric acid secretion.[1][3]
Amino Acid Sequence
The primary structure of human Gastrin I (1-14) is a 14-amino acid peptide chain with a pyroglutamic acid at the N-terminus.
-
One-Letter Code: {Glp}GPWLEEEEEAYGW
-
Three-Letter Code: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
Chemical and Physical Properties
A summary of the key quantitative data for human Gastrin I (1-14) is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C79H100N16O27 | [1][4] |
| Molecular Weight | ~1705.73 g/mol | [1][4] |
| CAS Number | 100940-57-6 | [1] |
| EC50 (Gastric Epithelial Cell Proliferation) | 6.2 pM | [5] |
| EC50 (Histamine Secretion) | 0.014 nM | [5] |
Biological Function and Signaling Pathways
Gastrin is a key hormone in the regulation of gastric acid secretion.[6][7] It is produced by G-cells in the antrum of the stomach and exerts its effects by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor.[6][8][9] This binding initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by Gastrin involves the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC, in turn, leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[8] Beyond its role in acid secretion, Gastrin also functions as a potent growth factor, implicated in the maintenance of the gastric mucosa and the proliferation of enterochromaffin-like (ECL) cells.[6][10] This mitogenic signaling is mediated through the activation of several pathways, including the phosphoinositide 3-kinase (PI3K) and MAPK pathways.[8]
Gastrin I Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by the binding of Gastrin I to its receptor.
Experimental Protocols
The determination of the structure and sequence of peptides like Gastrin I (1-14) relies on established biochemical techniques. The following sections outline the methodologies for key experiments.
Peptide Sequencing
Determining the precise order of amino acids is fundamental to understanding a peptide's function.[11] The two primary methods for peptide sequencing are Edman degradation and mass spectrometry.[12][13][14]
This classical method provides sequential N-terminal amino acid analysis.[11][13][14]
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid). This cleavage results in the formation of a thiazolinone derivative of the N-terminal amino acid and the original peptide shortened by one residue.
-
Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.
-
Identification: The PTH-amino acid is identified using chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Iteration: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence one residue at a time.
Mass spectrometry (MS) offers a high-throughput and sensitive alternative for peptide sequencing, often used in the form of tandem mass spectrometry (MS/MS).[11][12][13][14][15]
Methodology:
-
Sample Preparation and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
First Mass Analysis (MS1): In the first stage of the mass spectrometer, the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions) is determined.
-
Fragmentation (Collision-Induced Dissociation): Precursor ions of a specific m/z are selected and fragmented by collision with an inert gas (e.g., argon or nitrogen). This process primarily breaks the peptide bonds, generating a series of fragment ions (product ions).
-
Second Mass Analysis (MS2): The m/z of the resulting product ions are analyzed in the second stage of the mass spectrometer, generating an MS/MS spectrum.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum. This can be done through database searching or de novo sequencing algorithms that piece together the sequence from the fragment ion ladder.
Experimental Workflow for Peptide Analysis
The logical flow from sample preparation to sequence determination is crucial for accurate peptide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C79H100N16O27 | CID 131842901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ibl-america.com [ibl-america.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 15. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Physiological Concentration of Human Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the physiological concentration of human Gastrin I (1-14), also known as minigastrin. This document details the challenges in its quantification, summarizes available data on related gastrin forms, outlines relevant experimental protocols, and illustrates its primary signaling pathway.
Data Presentation: Physiological Concentrations of Gastrin Peptides
Direct quantitative data on the physiological concentration of Gastrin I (1-14) in human plasma, serum, or tissues is scarce in current scientific literature. It is understood that Gastrin I (1-14) constitutes a very small fraction of the total circulating gastrin pool, often falling below the detection limits of even sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] However, to provide a physiological context, the following table summarizes the concentrations of other major forms of gastrin in healthy adults.
| Gastrin Form | Sample Type | Physiological Concentration | Notes |
| Total Gastrin | Serum/Plasma (Fasting) | 0-180 pg/mL (approximately 0-85 pM)[2] | This is a general reference range; levels can be higher in older adults. |
| 5-10 pM in Helicobacter pylori-negative individuals[2] | |||
| Gastrin-17 ("Little Gastrin") | Antral Mucosa | Predominant form in the gastric antrum.[3] | Constitutes the majority of gastrin in the antrum. |
| Gastrin-34 ("Big Gastrin") | Duodenal Mucosa | Makes up about half of the immunoreactive gastrin in the duodenum.[3] | |
| Gastrin I (1-14) ("Minigastrin") | Serum/Plasma | Detected in small amounts, but specific physiological concentrations are not well-established.[4] | Often too low for reliable quantification with current standard assays.[1] |
Experimental Protocols for Gastrin Quantification
The measurement of gastrin peptides in biological samples presents analytical challenges due to the presence of multiple, structurally similar forms. The choice of methodology is critical for obtaining accurate and specific results.
Radioimmunoassay (RIA)
Radioimmunoassay was a foundational technique for quantifying gastrin levels.
Methodology:
-
Competition: A known quantity of radiolabeled gastrin (e.g., ¹²⁵I-labeled Gastrin-17) competes with the unlabeled gastrin in the biological sample for binding to a limited amount of specific anti-gastrin antibody.
-
Separation: The antibody-bound gastrin is separated from the free (unbound) gastrin.
-
Detection: The radioactivity of the antibody-bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.
-
Quantification: The concentration of gastrin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled gastrin.
Applicability to Gastrin I (1-14): Standard gastrin RIAs often utilize antibodies raised against larger forms of gastrin, such as Gastrin-17. The specificity of these antibodies for the Gastrin I (1-14) fragment can be very low, leading to significant underestimation or complete lack of detection. Therefore, a highly specific RIA developed with antibodies targeting the unique structure of Gastrin I (1-14) would be necessary for its accurate quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay technique used for gastrin measurement.
Methodology (Competitive ELISA):
-
Coating: A microplate is coated with anti-gastrin antibodies.
-
Competition: The biological sample containing gastrin is added to the wells along with a known amount of enzyme-labeled gastrin. The unlabeled gastrin from the sample and the enzyme-labeled gastrin compete for binding to the coated antibodies.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change).
-
Detection: The intensity of the signal is measured, which is inversely proportional to the concentration of gastrin in the sample.
-
Quantification: The concentration is determined by comparison with a standard curve.
Applicability to Gastrin I (1-14): Similar to RIA, the specificity of the ELISA depends entirely on the antibody used. Commercial ELISA kits for total gastrin may not accurately quantify the 1-14 fragment due to a lack of antibody cross-reactivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and is increasingly used for the quantification of peptides.
Methodology:
-
Sample Preparation: Gastrin peptides are extracted and purified from the biological matrix (e.g., plasma, tissue homogenate).
-
Chromatographic Separation: The extracted peptides are separated based on their physicochemical properties using liquid chromatography. This step is crucial for separating the different gastrin isoforms.
-
Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized peptides are introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of the target peptide (e.g., Gastrin I (1-14)).
-
Fragmentation: The selected precursor ion is fragmented in a collision cell.
-
Fragment Ion Analysis: The second mass analyzer separates the resulting fragment ions, creating a specific fragmentation pattern (MS/MS spectrum).
-
Quantification: The abundance of specific fragment ions is measured and compared to that of a stable isotope-labeled internal standard to accurately quantify the peptide.
Applicability to Gastrin I (1-14): LC-MS/MS is, in principle, the most suitable method for specifically quantifying Gastrin I (1-14) due to its ability to differentiate between structurally similar peptides.[1][5] However, the very low physiological concentrations of this fragment present a significant sensitivity challenge for current instrumentation.[1]
Mandatory Visualization: Signaling Pathway of Gastrin I (1-14)
Gastrin I (1-14) exerts its biological effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[6] The binding of Gastrin I (1-14) to the CCK2 receptor initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of human Gastrin I (1-14) via the CCK2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gastrins in tissue. Concentration and component pattern in gastric, duodenal, and jejunal mucosa of normal human subjects and patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
An In-depth Technical Guide to Human Gastrin I (1-14): Gene, Protein, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a crucial peptide hormone primarily responsible for the stimulation of gastric acid secretion and the regulation of gastric mucosal growth.[1] Produced by G cells in the stomach's pyloric antrum, duodenum, and the pancreas, gastrin exists in several molecular forms derived from the post-translational processing of its precursor, preprogastrin.[1] This guide focuses specifically on the human Gastrin I (1-14) fragment, providing a comprehensive overview of its genetic basis, protein characteristics, and the intricate signaling pathways it modulates. Understanding these aspects is pivotal for research into gastrointestinal physiology, the pathogenesis of related diseases, and the development of novel therapeutic agents.
Gene Information: The GAST Gene
The human gastrin peptide is encoded by the GAST gene. Key details of this gene are summarized in the table below.
| Feature | Description |
| Gene Symbol | GAST |
| Chromosomal Location | 17q21 |
| Precursor Protein | Preprogastrin (101 amino acids) |
Preprogastrin undergoes a series of proteolytic cleavages to generate biologically active gastrin peptides of varying lengths, most notably gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"). Gastrin I (1-14) is a fragment of the non-sulfated form of gastrin-17.
Protein Information: Gastrin I (1-14)
Gastrin I (1-14) is a 14-amino acid peptide fragment derived from the N-terminus of Gastrin I (1-17). Its primary sequence and key properties are detailed below.
| Property | Value |
| Amino Acid Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |
| Molecular Weight | ~1704 Da |
| Primary Receptor | Cholecystokinin (B1591339) B Receptor (CCKBR), also known as the Gastrin receptor |
The biological activity of gastrin peptides is critically dependent on the C-terminal amide group. While Gastrin I (1-14) lacks the C-terminal amide of the full-length Gastrin-17, it is still utilized in research to study aspects of gastrin's biological function.
Signaling Pathways
Gastrin I (1-14), through its interaction with the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor, activates a complex network of intracellular signaling pathways. These pathways are central to its physiological effects, including the stimulation of gastric acid secretion and the promotion of cell proliferation. The primary signaling cascades initiated by Gastrin I (1-14) binding to CCKBR are the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
Gastrin-Activated Signaling Overview
The binding of gastrin to the CCKBR triggers the activation of Gq and G12/13 proteins, leading to the activation of multiple downstream effectors that regulate cell proliferation, survival, and other cellular processes.[2]
Caption: Overview of Gastrin-activated signaling pathways.
Detailed Signaling Cascades
Protein Kinase C (PKC) Pathway: Upon gastrin binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates PKC. Activated PKC then phosphorylates a variety of downstream targets, contributing to cell proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Gastrin stimulation of the CCKBR leads to the activation of the MAPK cascade. This is often initiated through PKC and involves a series of phosphorylations, typically including Raf, MEK, and ERK.[3] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors such as Elk-1, leading to the expression of early response genes like c-fos, which are critical for cell cycle progression.[3]
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another key mediator of gastrin's proliferative effects. Activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate a range of downstream targets that promote cell survival and proliferation, including the mTOR pathway and the transcription factor β-catenin.[4]
Caption: Detailed Gastrin/CCKBR signaling pathways.
Experimental Protocols
Radioligand Binding Assay for CCKBR
This protocol outlines a competitive binding assay to determine the affinity of Gastrin I (1-14) for the CCKBR, often using a radiolabeled ligand.
Materials:
-
CCKBR-expressing cell membranes (e.g., from transfected A431 or AR42J cells).[5][6]
-
Radiolabeled ligand (e.g., 125I-[Leu15]-Gastrin-17).
-
Unlabeled Gastrin I (1-14) and Gastrin-17 (for competition).
-
Binding buffer (e.g., 20 mM HEPES, pH 7.3, containing 1% (w/v) BSA, 5 mM MgCl2, and 0.2 mg/mL bacitracin).[5]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber type B).[5]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Gastrin I (1-14) and Gastrin-17 in binding buffer.
-
In a 96-well filter plate, add binding buffer, the radiolabeled ligand at a constant concentration, and varying concentrations of the unlabeled competitor peptides.
-
Add the CCKBR-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[7]
-
Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki values for each competitor.
Caption: Workflow for a radioligand binding assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation in response to gastrin treatment.
Materials:
-
Gastric cancer cell line (e.g., AGS, MKN-45).
-
Gastrin I (1-14) and Gastrin-17.
-
Complete cell culture medium.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) or Gastrin-17. Include untreated control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell proliferation relative to the untreated control.
Caption: Workflow for a cell proliferation (MTT) assay.
Quantitative Data
| Ligand | Receptor | Cell Line | Assay Type | IC50 (nM) | Kd (nM) |
| 111In-labeled Divalent Gastrin Peptide | CCKBR | AR42J | Competition Binding | 1.0 | 0.7 |
| 111In-labeled Monomeric Gastrin Peptide | CCKBR | AR42J | Competition Binding | 5.6 | 2.9 |
| Various Gastrin Analogs | CCKBR | A431-CCK2R | Saturation Binding | - | In the nM range |
| Pentagastrin | CCKBR | A431-CCK2R | Competition Binding | 0.76 ± 0.11 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][10]
Conclusion
Human Gastrin I (1-14) is a significant fragment of the gastrin peptide hormone, originating from the GAST gene. Its interaction with the CCKBR initiates a cascade of signaling events through the PKC, MAPK, and PI3K/AKT pathways, ultimately influencing gene expression and promoting cell proliferation. This in-depth guide provides a foundational understanding of the molecular and cellular biology of Gastrin I (1-14), offering valuable information for researchers in gastroenterology and oncology. Further investigation into the specific roles of gastrin fragments and their signaling networks will continue to be a vital area of research for the development of targeted therapies for gastrointestinal disorders and cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. p-21-Activated kinase 1 mediates gastrin-stimulated proliferation in the colorectal mucosa via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. repub.eur.nl [repub.eur.nl]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Gastrin and cholecystokinin peptide-based radiopharmaceuticals: an in vivo and in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is a peptide fragment derived from the C-terminus of Gastrin-17, a key gastrointestinal hormone. It plays a crucial role in the regulation of gastric acid secretion and has been implicated in various physiological and pathophysiological processes, including cell proliferation and tumorigenesis. This technical guide provides a comprehensive overview of the existing literature on human Gastrin I (1-14), focusing on its biochemical properties, biological activities, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Biochemical and Physicochemical Properties
Gastrin I (1-14) is a linear peptide composed of 14 amino acids. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 1705.73 g/mol |
| Molecular Formula | C79H100N16O27 |
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |
Biological Activity and Quantitative Data
This compound, exerts its biological effects primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately lead to various physiological responses.
Receptor Binding and Potency
While specific binding affinity data (Kd or Ki) for the 1-14 fragment of human Gastrin I is not extensively reported in the readily available literature, studies on the full-length Gastrin I peptide provide valuable insights. Gastrin binds to the CCK2 receptor with high affinity, with reported Ki values in the range of 0.3-1 nM.[3]
The biological potency of Gastrin I (human) has been quantified in various in vitro assays:
| Parameter | Cell Type | Value | Reference |
| EC50 (Cell Proliferation) | Gastric Epithelial Cells | 6.2 pM | [4][5] |
| EC50 (Histamine Secretion) | 0.014 nM | [4][5] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound, on the proliferation of gastric cancer cell lines (e.g., AGS cells) using a colorimetric MTT assay.[6][7]
Materials:
-
Gastric cancer cell line (e.g., AGS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound, in serum-free medium. Include a vehicle control (medium alone).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Human Gastric Organoid Culture
This protocol outlines the key steps for establishing and maintaining human gastric organoids, a 3D culture system where Gastrin I is a crucial component of the growth medium.
Materials:
-
Human gastric tissue
-
Chelating solution (e.g., EDTA)
-
Basement membrane matrix (e.g., Matrigel)
-
Gastric organoid culture medium (containing EGF, Noggin, R-Spondin1, FGF10, and Gastrin I)
-
24-well plates
Procedure:
-
Tissue Digestion: Isolate gastric glands from human tissue by digestion with a chelating solution.
-
Embedding: Embed the isolated glands in a basement membrane matrix in a 24-well plate.
-
Polymerization: Allow the matrix to polymerize at 37°C.
-
Medium Addition: Overlay the matrix with pre-warmed gastric organoid culture medium containing Gastrin I.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passaging: Passage the organoids every 7-10 days by mechanically disrupting them and re-embedding in a fresh matrix.
Signaling Pathways
Upon binding to the CCK2 receptor, this compound, activates a complex network of intracellular signaling pathways that regulate cellular functions such as proliferation, differentiation, and acid secretion.[8] The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, the small GTPase RhoA has been identified as a key mediator of gastrin-induced gene expression.[2]
Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.
Caption: Experimental workflow for studying Gastrin I (1-14) bioactivity.
Conclusion
This compound, is a biologically active peptide with significant effects on gastric physiology, primarily mediated through the CCK2 receptor. Its ability to stimulate gastric acid secretion and promote cell proliferation underscores its importance in both normal physiological function and in the context of gastrointestinal diseases. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential and pathophysiological roles of this important peptide. Future studies focusing on elucidating the precise binding kinetics of the 1-14 fragment and further dissecting the intricate signaling networks will be crucial for advancing our understanding and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for Human Gastrin I (1-14) ELISA Kit
These application notes provide a detailed protocol and performance characteristics for the quantitative determination of human Gastrin I (1-14) in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Gastrin I is a peptide hormone that plays a crucial role in stimulating the secretion of gastric acid by the parietal cells of the stomach. It also functions in the growth of the gastric mucosa. Accurate measurement of Gastrin I levels is essential for research in gastroenterology and for professionals in drug development targeting gastrointestinal disorders. This competitive ELISA kit provides a sensitive and specific method for quantifying human Gastrin I.
Principle of the Assay
This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay involves the competitive binding between unlabeled Gastrin I in the standards or samples and a fixed amount of alkaline phosphatase-conjugated Gastrin I for a limited number of binding sites on a rabbit polyclonal antibody specific to Gastrin I. After incubation, the unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of Gastrin I in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Technical Data
A summary of the quantitative data for a typical Human Gastrin I (1-14) ELISA kit is presented below.
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | |
| Sample Types | Serum, Plasma (citrate), Tissue Culture Media | |
| Reactivity | Human | |
| Sensitivity | 7.27 pg/mL | |
| Detection Range | 39.1 - 10,000 pg/mL | |
| Intra-assay Precision | CV% < 8% | [1] |
| Inter-assay Precision | CV% < 10% | [1] |
Sample Handling and Preparation
Proper sample collection and storage are crucial for accurate results.
-
Serum: Allow blood to clot for at least 1 hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C and collect the supernatant.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.
-
Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates.
-
Storage: Samples should be assayed immediately or stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual.
-
Standards: Prepare a serial dilution of the Gastrin I standard to create a standard curve. The concentrations should span the detection range of the assay.
-
Sample Dilution: If the expected concentration of Gastrin I in the samples is high, dilute the samples with the provided assay buffer.
Assay Procedure
The following is a typical workflow for a competitive ELISA.
Caption: A typical experimental workflow for the Gastrin I (1-14) competitive ELISA.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Gastrin I in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Gastrin I in the original sample.
Gastrin Signaling Pathway
Gastrin exerts its physiological effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[2] This interaction triggers multiple downstream signaling cascades that are involved in gastric acid secretion and cell growth.[3] Key pathways activated include the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and protein kinase C (PKC) activation, and the mitogen-activated protein kinase (MAPK) pathway.[4]
References
Application Notes and Protocols for Radioimmunoassay of Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and gastric motility. It exists in various isoforms, including the 1-14 amino acid fragment, Gastrin I (1-14). Accurate quantification of this specific fragment in biological samples is essential for research into gastrointestinal physiology and pathology. Radioimmunoassay (RIA) is a highly sensitive and specific method for this purpose. These application notes provide a detailed overview of the principles, protocols, and data interpretation for the radioimmunoassay of human Gastrin I (1-14).
Principle of the Assay
The radioimmunoassay for Gastrin I (1-14) is a competitive binding assay. In this assay, a known quantity of radiolabeled Gastrin I (e.g., with ¹²⁵I) competes with the unlabeled Gastrin I (1-14) present in the sample or standard for a limited number of binding sites on a specific anti-gastrin antibody. As the concentration of unlabeled Gastrin I (1-14) in the sample increases, the amount of radiolabeled Gastrin I that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabeled Gastrin I against known concentrations of unlabeled Gastrin I standards. The concentration of Gastrin I (1-14) in the unknown samples can then be determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.[1]
Application Areas
-
Gastrointestinal Physiology Research: Studying the secretion and metabolism of different gastrin fragments.
-
Oncology Research: Investigating the potential role of Gastrin I (1-14) as a biomarker in certain cancers.
-
Drug Development: Assessing the effect of novel therapeutic agents on gastrin pathways.
Quantitative Data Summary
The performance of a radioimmunoassay is characterized by its sensitivity, specificity, and cross-reactivity. While a specific RIA kit for human Gastrin I (1-14) is not widely available, data from existing gastrin RIA kits indicate very low cross-reactivity with this fragment.
Table 1: Cross-Reactivity of Commercial Gastrin RIA Kits with Gastrin I (1-14)
| Kit Manufacturer | Target Analyte | Cross-Reactivity with Gastrin I (1-14) | Reference |
| DIAsource | Gastrin | < 0.1% | [2] |
Note: The low cross-reactivity suggests that standard gastrin RIA kits are not suitable for the direct and accurate quantification of Gastrin I (1-14). A highly specific antibody raised against the Gastrin I (1-14) fragment would be required for a dedicated assay.
Experimental Protocols
I. Sample Preparation
Proper sample collection and preparation are critical for accurate RIA results.
Patient/Subject Preparation:
-
Fasting: Patients should fast for at least 12 hours prior to sample collection.[3][4]
-
Medication: If medically permissible, proton pump inhibitors should be discontinued (B1498344) for at least one week, and drugs affecting gastrointestinal motility should be stopped for at least two weeks before sample collection.[3][4]
-
Supplements: Biotin-containing supplements should be avoided for 12 hours before collection.[3]
Blood Collection and Processing:
-
Collect blood samples into chilled EDTA tubes.[5]
-
Immediately place the tubes on ice.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C within 2 hours of collection.[3][5]
-
Aliquot the plasma into clean polypropylene (B1209903) tubes.
-
For long-term storage, samples should be frozen at -20°C or lower and repeated freeze-thaw cycles should be avoided.[4] The addition of a protease inhibitor cocktail to the sample before freezing is recommended to improve peptide stability.[5]
II. Radioimmunoassay Protocol (General)
This protocol is a general guideline based on commercially available gastrin RIA kits. For a specific assay for Gastrin I (1-14), an antibody with high affinity for this fragment would be necessary.
Materials:
-
Anti-Gastrin Antibody (specific for Gastrin I (1-14))
-
¹²⁵I-labeled Gastrin I (1-14) (Tracer)
-
Gastrin I (1-14) standards of known concentrations
-
Assay Buffer
-
Separating Reagent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Unknown plasma samples
-
Gamma counter
Procedure:
-
Assay Setup: Label tubes for standards, controls, and unknown samples. All determinations should be performed in duplicate.
-
Reagent Addition:
-
Pipette a specific volume of assay buffer into the non-specific binding (NSB) tubes.
-
Pipette a specific volume of standards, controls, and unknown samples into their respective tubes.
-
Add the anti-Gastrin antibody to all tubes except the NSB tubes.
-
Add the ¹²⁵I-labeled Gastrin I (1-14) tracer to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate for a specified period (e.g., overnight at 4°C).
-
Separation: Add the separating reagent to all tubes (except the total counts tubes) to precipitate the antibody-bound fraction.
-
Centrifugation: Incubate the tubes as required by the protocol, then centrifuge to pellet the precipitate.
-
Decantation: Carefully decant the supernatant.
-
Counting: Measure the radioactivity in the precipitate of each tube using a gamma counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Calculate the percentage of tracer bound for each standard, control, and sample using the formula: %B/B₀ = [(Sample CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100.
-
Plot a standard curve of %B/B₀ versus the concentration of the gastrin standards.
-
Determine the concentration of Gastrin I (1-14) in the unknown samples by interpolation from the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Gastrin I (1-14) radioimmunoassay.
Gastrin Signaling Pathway
Gastrin I exerts its physiological effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor. The signaling cascade initiated by Gastrin I binding to the CCK2 receptor is pivotal in gastric acid secretion.
Caption: Simplified signaling pathway of Gastrin I via the CCK2 receptor.
References
Application Notes and Protocols for the Synthesis of Human Gastrin I (1-14) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and maintaining the gastric mucosa.[1][2] The human Gastrin I (1-14) fragment, with the sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH, is a significant subject of research for its biological activities and potential therapeutic applications.[1][3] These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of human Gastrin I (1-14) using Fmoc solid-phase peptide synthesis (SPPS). Additionally, the biological context of Gastrin I signaling is presented.
Chemical and Physical Properties
A summary of the key chemical and physical properties of human Gastrin I (1-14) is provided in the table below.
| Property | Value | Reference |
| Sequence | {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH | [4] |
| Molecular Formula | C79H100N16O27 | [4] |
| Molecular Weight | 1705.72 g/mol | [4] |
| Purity (Typical) | ≥95% (HPLC) | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Human Gastrin I (1-14)
This protocol outlines the manual synthesis of the Gastrin I (1-14) peptide using Fmoc/tBu chemistry on a Wang resin.[5][6][7]
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Drying agent: Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and let it stand for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Gly, Tyr(tBu), Ala, Glu(OtBu) (5 times), Leu, Pro, Gly, and finally Gln(Trt).
-
N-terminal Pyroglutamic Acid Formation: The N-terminal Gln will cyclize to form pyroglutamic acid (Glp) during the final cleavage and deprotection step in the presence of acid.[8][9][10]
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (5x) and MeOH (3x) and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and incubate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Lyophilize the crude peptide to obtain a white powder.
-
Purification by Preparative RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][12][13][14]
Instrumentation and Conditions:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 18-20 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A linear gradient optimized from an analytical run. A suggested starting gradient is 20-50% B over 30 minutes.
Procedure:
-
Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated preparative C18 column.
-
Run the HPLC with the optimized gradient.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of ≥95%.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Characterization
The identity and purity of the synthesized Gastrin I (1-14) peptide are confirmed by mass spectrometry and analytical RP-HPLC.[7][15]
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
-
Expected Mass: [M+H]+ = 1706.72 Da
Analytical RP-HPLC:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient: A linear gradient, for example, 5-95% B over 20 minutes.
-
Detection: UV at 220 nm and 280 nm
-
Purity Assessment: The purity is determined by integrating the peak area of the desired peptide relative to the total peak area.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of human Gastrin I (1-14). Actual results may vary depending on the synthesis scale and specific laboratory conditions.
| Parameter | Expected Value |
| Crude Peptide Yield | 60-80% |
| Purity After Purification | ≥95% |
| Final Purified Yield | 15-30% |
| Observed Mass (ESI-MS) | 1706.7 ± 0.5 Da |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of Gastrin I (1-14).
Gastrin I Signaling Pathway
Caption: Simplified Gastrin I signaling pathway via the CCKBR.
Biological Activity and Applications
Gastrin I exerts its biological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[6][16][17] Upon binding, it activates multiple intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][18] This results in the release of intracellular calcium and the activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[19][20][21] These signaling cascades ultimately lead to the physiological responses of increased gastric acid secretion and stimulation of gastric mucosal cell proliferation.[2][17]
The synthesized Gastrin I (1-14) peptide can be utilized in a variety of research applications, including:
-
Receptor binding assays: To study the interaction of gastrin analogs with the CCKBR.
-
In vitro and in vivo studies: To investigate the physiological effects of Gastrin I on gastric acid secretion and cell growth.
-
Drug discovery: As a starting point for the development of novel therapeutics targeting the gastrin/CCKBR system.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of human Gastrin I (1-14). The detailed protocols and supplementary information are intended to support researchers in the successful production of this important peptide for a range of scientific investigations. Adherence to the described methods should yield a high-purity product suitable for biological and pharmacological studies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Solid Phase Synthesis [sigmaaldrich.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 15. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 17. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 21. Low serum gastrin associated with ER+ breast cancer development via inactivation of CCKBR/ERK/P65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gastrin I (1-14), Human, for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is a peptide fragment derived from the N-terminus of Gastrin I (G-17), a primary hormonal regulator of gastric acid secretion.[1][2][3][4] This fragment, like its full-length counterpart, is an active ligand for the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor.[1][2] Activation of CCK2R by Gastrin I (1-14) initiates a cascade of intracellular signaling events that play a crucial role in various physiological and pathophysiological processes, including cell proliferation, differentiation, and migration. These characteristics make Gastrin I (1-14) a valuable tool for in vitro studies in areas such as cancer research, gastroenterology, and drug discovery.
Physicochemical Properties and Storage
| Property | Value |
| Sequence | (Glp)-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH |
| Molecular Weight | ~1704.7 g/mol |
| Appearance | Lyophilized white powder |
| Purity | ≥95% (HPLC) |
| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Reconstitution | Reconstitute in sterile, distilled water or a suitable buffer. For hydrophobic peptides, a small amount of a solubilizing agent like DMSO may be used prior to dilution in aqueous buffer. |
Mechanism of Action
Gastrin I (1-14) exerts its biological effects primarily through the activation of the CCK2 receptor.[1][2] The binding of Gastrin I (1-14) to CCK2R, which is coupled to the Gq/11 family of G proteins, initiates the following signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Activation of Protein Kinase C (PKC): Both DAG and elevated intracellular Ca2+ levels activate PKC.
-
Downstream Signaling: Activated PKC, along with other signaling molecules, triggers downstream pathways, including the RhoA pathway, leading to the regulation of gene expression and cellular responses such as proliferation and migration.[1][2]
Applications in Cell Culture Studies
Gastrin I (1-14) is a versatile tool for a range of in vitro applications:
-
Cancer Research: Studies have shown that the gastrin/CCK2R axis is implicated in the proliferation and progression of various cancers, including gastric, colorectal, and pancreatic carcinomas. Gastrin I (1-14) can be used to investigate the role of this signaling pathway in tumor growth, invasion, and as a potential therapeutic target.
-
Organoid Culture: Gastrin I is a common component in the culture medium for generating and maintaining gastrointestinal organoids, including those from the stomach and pancreas. It serves as a crucial growth factor for sustaining the proliferation and differentiation of stem cells within the organoid cultures.
-
Gastrointestinal Physiology: This peptide is used to study the mechanisms of gastric acid secretion and the proliferation of gastric epithelial cells in culture.
-
Signal Transduction Research: Gastrin I (1-14) serves as a specific agonist to investigate the downstream signaling pathways of the CCK2 receptor.
Quantitative Data Summary
While specific quantitative data for the Gastrin I (1-14) fragment is limited in published literature, data from studies using the full-length Gastrin I (G-17) provide a strong basis for determining effective concentrations, as equimolar doses of different gastrin forms have been shown to have similar biological activity in terms of gastric acid secretion.[5]
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Gastric Carcinoma (TMK-1) | 10 nM (G-17) | Promotion of cell growth | |
| Organoid Culture | Human Gastric Organoids | 10 nM | Component of growth medium | |
| Gastric Epithelial Cell Proliferation | Not specified | EC50: 6.2 pM (Gastrin I) | Stimulation of proliferation | |
| Histamine Secretion | Not specified | EC50: 0.014 nM (Gastrin I) | Stimulation of secretion |
Note: The provided concentrations for G-17 and Gastrin I serve as a starting point for optimizing experiments with Gastrin I (1-14). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Human Gastric Cancer Cells)
This protocol is adapted from studies on the growth-promoting effects of gastrin on gastric cancer cell lines.
1. Cell Culture:
- Culture human gastric cancer cells (e.g., AGS, MKN-45, or other CCK2R-expressing lines) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Seeding:
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere overnight.
3. Treatment:
- The next day, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
- Prepare a stock solution of Gastrin I (1-14) in sterile water or an appropriate buffer.
- Treat the cells with varying concentrations of Gastrin I (1-14) (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle-only control.
4. Incubation:
- Incubate the cells for 24, 48, or 72 hours.
5. Proliferation Assessment:
- Assess cell proliferation using a standard method such as:
- MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
- BrdU Incorporation Assay: Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA. Detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.
- Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
6. Data Analysis:
- Calculate the percentage of cell proliferation relative to the vehicle control.
- Plot the dose-response curve to determine the EC50 value.
Protocol 2: Supplementation in Human Gastric Organoid Culture
This protocol is based on established methods for the culture of human gastric organoids.
1. Organoid Culture Medium Preparation:
- Prepare the basal organoid culture medium (e.g., Advanced DMEM/F12) supplemented with B27, N2, and other necessary growth factors (e.g., EGF, Noggin, R-spondin1).
- Reconstitute lyophilized Gastrin I (1-14) to a stock concentration of 10 µM in sterile water.
- Add Gastrin I (1-14) to the complete organoid culture medium to a final concentration of 10 nM.
2. Organoid Culture:
- Embed isolated gastric glands or organoid fragments in a basement membrane matrix (e.g., Matrigel).
- Plate the matrix domes in a multi-well plate.
- After polymerization of the matrix, add the complete organoid culture medium containing Gastrin I (1-14).
3. Maintenance:
- Change the medium every 2-3 days.
- Passage the organoids as they grow, typically every 7-10 days.
Visualizations
Gastrin I (1-14) Signaling Pathway
Caption: Signaling pathway of Gastrin I (1-14) via the CCK2 receptor.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing Gastrin I (1-14) induced cell proliferation.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Comparison of biological activity and disappearance rates of synthetic big gastrin, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Human Gastrin I (1-14) in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Gastrin I (1-14) is a truncated form of Gastrin I, a peptide hormone crucial for stimulating gastric acid secretion and promoting the proliferation of gastric epithelial cells.[1] In the realm of three-dimensional (3D) cell culture, Gastrin I (1-14) has emerged as a key supplement in the media for cultivating various organoids, particularly those of gastrointestinal origin such as stomach, intestine, and pancreas. Its mitogenic properties are primarily mediated through the cholecystokinin (B1591339) 2 (CCK2) receptor, making it an invaluable tool for researchers studying gastrointestinal development, disease modeling, and drug screening.[2]
These application notes provide a comprehensive guide for the effective use of human Gastrin I (1-14) in organoid culture, including detailed protocols, data presentation, and visual diagrams of the underlying signaling pathway and experimental workflow.
Biological Activity and Applications
Gastrin I (1-14) is a selective agonist for the CCK2 receptor. This interaction stimulates a signaling cascade that promotes the proliferation and maintenance of progenitor cells within the organoid culture.[2]
Key Applications:
-
Gastric Organoid Culture: Gastrin I (1-14) is a standard component of gastric organoid media, promoting the growth and expansion of both normal and cancerous gastric organoids.[3][4] It has been shown to increase the number of gastric organoids in a dose-dependent manner.[2]
-
Intestinal Organoid Culture: It is also utilized in the culture of intestinal organoids, contributing to the maintenance of the stem cell niche.
-
Pancreatic Organoid Culture: Gastrin I (1-14) has been used in the culture of pancreatic organoids, including patient-derived organoids (PDOs) for cancer research.
-
Disease Modeling: Its role in cell proliferation makes it relevant for modeling diseases such as Barrett's esophagus and gastric cancer.[2] Studies have shown that gastrin can promote the progression of Barrett's-like esophagus.[2]
Quantitative Data Summary
The following table summarizes the observed effects of Gastrin I (1-14) on the growth of cardia organoids derived from L2-IL-1β mice.
| Gastrin I Concentration | Effect on Organoid Number | Effect on Organoid Diameter | Reference |
| 0 nM (Control) | Baseline | Baseline | [2] |
| 1 nM | Increased | No significant change | [2] |
| 10 nM | Significantly Increased | No significant change | [2] |
Experimental Protocols
Protocol 1: Preparation of Gastrin I (1-14) Stock Solution
Materials:
-
Lyophilized Human Gastrin I (1-14)
-
Sterile 1% Ammonia solution or sterile distilled water
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for reconstituting the lyophilized peptide. A common method is to dissolve it in 1% Ammonia solution to a stock concentration of 100 µM.[3]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Supplementing Organoid Culture Medium with Gastrin I (1-14)
Materials:
-
Basal organoid culture medium (e.g., Advanced DMEM/F-12)[5]
-
Prepared Gastrin I (1-14) stock solution (100 µM)
-
Other required supplements (e.g., EGF, Noggin, R-Spondin1, etc.)[3][5]
Procedure:
-
Thaw an aliquot of the Gastrin I (1-14) stock solution on ice.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium. A commonly used final concentration is 10 nM.[5][6][7]
-
Aseptically add the calculated volume of Gastrin I (1-14) to the complete organoid culture medium.
-
Mix the medium gently but thoroughly.
-
The supplemented medium is now ready for use in your organoid culture.
Protocol 3: General Workflow for Culturing Gastric Organoids with Gastrin I (1-14)
This protocol provides a general overview. Specific details may vary based on the tissue source and experimental goals.
Materials:
-
Isolated gastric glands or organoid fragments
-
Basement membrane matrix (e.g., Matrigel®)[6]
-
Complete gastric organoid medium supplemented with Gastrin I (1-14)
-
24-well tissue culture plates[6]
Procedure:
-
Embedding Organoids:
-
Thaw the basement membrane matrix on ice.
-
Resuspend the isolated gastric glands or organoid fragments in the cold basement membrane matrix.
-
Dispense droplets of the organoid-matrix suspension into the center of pre-warmed 24-well plates.[6]
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.[6]
-
-
Adding Culture Medium:
-
Carefully add 500 µL of the complete gastric organoid medium containing Gastrin I (1-14) to each well.[6]
-
-
Incubation and Maintenance:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 2-3 days, replacing it with fresh, pre-warmed medium supplemented with Gastrin I (1-14).[6]
-
-
Passaging:
-
Organoids are typically ready for passaging every 7-10 days.[6]
-
Mechanically or enzymatically disrupt the matrix and the organoids.
-
Re-plate the organoid fragments in a fresh basement membrane matrix as described in step 1.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 2. Gastrin stimulates a cholecystokinin-2-receptor-expressing cardia progenitor cell and promotes progression of Barrett's-like esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
Application Notes and Protocols: Gastrin I (1-14), Human in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is the N-terminal fragment of the peptide hormone Gastrin I. Gastrin, primarily known for its role in stimulating gastric acid secretion, has emerged as a significant factor in the pathology of various cancers, particularly those of the gastrointestinal tract. It exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor.[1][2] The activation of CCK2R by gastrin triggers a cascade of intracellular signaling pathways that modulate cell proliferation, apoptosis, migration, and invasion.[3] This document provides detailed application notes and experimental protocols for the use of this compound, as a research tool in cancer biology.
Biochemical and Physiological Actions
Gastrin I is an endogenous peptide hormone that plays a crucial role in regulating gastric acid secretion.[1][4] It binds to the CCK2R on parietal and enterochromaffin-like (ECL) cells in the stomach.[1][5] Beyond its physiological functions, gastrin is implicated in the growth and development of several cancers, including gastric, colorectal, and pancreatic carcinomas.[2] The binding of gastrin to CCK2R on cancer cells can lead to the activation of multiple downstream signaling pathways, including those involving protein kinase C (PKC), RhoA, NF-κB, and β-catenin, ultimately promoting cell proliferation and survival.[1][6]
Quantitative Data
While specific quantitative data for the binding affinity and dose-response of this compound, is limited in publicly available literature, data from related gastrin peptides can provide a valuable reference for experimental design. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Peptide/Analog | Receptor | Cell Line/System | Parameter | Value |
| Gastrin I (human, full-length) | CCK2R | Gastric Epithelial Cells | EC50 (Proliferation) | 6.2 pM |
| Gastrin I (human, full-length) | CCK2R | Gastric Epithelial Cells | EC50 (Histamine Secretion) | 0.014 nM |
| [Leu15]gastrin-I analog | CCK2R | A431-CCK2R cells | IC50 (Competition Assay) | 0.69 ± 0.09 nM |
| Minigastrin analog | CCK2R | A431/CCK2R cells | Kd | 1.8 nM |
| Gastrin (G-17) | CCK2R | AGS-B cells | Max. Effective Concentration (Proliferation) | 20 nM[7] |
| Gastrin | CCK2R | TMK-1 cells | Effective Concentration (Growth Promotion) | 10 nM[8] |
| Gastrin | Not specified | Patient-Derived Gastric Cancer Assembloids | Concentration in Culture Medium | 10 nM |
Signaling Pathways and Experimental Workflows
Gastrin I Signaling Pathway in Cancer Cells
Gastrin I (1-14) binding to the CCK2 receptor on cancer cells can initiate a complex network of intracellular signaling pathways that drive tumor progression. Key pathways include the activation of PLC/Ca2+/PKC, MAPK, and PI3K/AKT cascades, which are central to cell proliferation and survival.
Caption: Gastrin I (1-14) signaling cascade in cancer cells.
General Experimental Workflow for In Vitro Studies
A typical workflow for investigating the effects of Gastrin I (1-14) on cancer cells involves several key stages, from cell culture to data analysis.
Caption: General workflow for in vitro cancer cell studies.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of Gastrin I (1-14) on the proliferation of cancer cells.
Materials:
-
Cancer cell line expressing CCK2R (e.g., AGS, MKN1)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Remove the medium and replace it with 100 µL of serum-free medium. Incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of Gastrin I (1-14) in serum-free medium. A suggested starting range is 0.1 pM to 100 nM.
-
Remove the serum-free medium and add 100 µL of the Gastrin I (1-14) dilutions to the respective wells. Include a vehicle control (serum-free medium alone).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if Gastrin I (1-14) has an anti-apoptotic effect on cancer cells.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound
-
Apoptosis-inducing agent (e.g., serum starvation, staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of Gastrin I (1-14) (e.g., 10 nM) for 2-4 hours. Include an untreated control.
-
Induce apoptosis according to the chosen method. For serum starvation, replace the medium with serum-free medium.
-
Incubate for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the cells by flow cytometry within one hour.[9]
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Gastrin I (1-14) on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well or 12-well tissue culture plates
-
This compound
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of Gastrin I (1-14) (e.g., 0, 1, 10, 100 nM).
-
Capture images of the scratch at 0 hours.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 4: Tumorsphere Formation Assay
This assay is used to evaluate the effect of Gastrin I (1-14) on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line known to form tumorspheres
-
Ultra-low attachment plates or flasks
-
Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound
-
Trypsin-EDTA
Procedure:
-
Harvest and dissociate cells into a single-cell suspension.
-
Resuspend the cells in tumorsphere medium.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add Gastrin I (1-14) to the desired final concentration (a starting concentration of 10 nM is recommended).
-
Incubate for 7-14 days, replenishing the medium with fresh Gastrin I (1-14) every 2-3 days.
-
Count the number and measure the size of the tumorspheres formed.
Protocol 5: Patient-Derived Organoid (PDO) Culture
Gastrin I (1-14) can be used as a supplement in the culture medium for patient-derived gastric cancer organoids.
Materials:
-
Patient-derived gastric cancer tissue
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific formulations are required for gastric organoids and may include Noggin, R-spondin, EGF, FGF10, and Wnt3a)
-
This compound
Procedure:
-
Isolate and process the patient tissue to obtain single cells or small cell clusters.
-
Embed the cells in the basement membrane matrix.
-
Plate the cell-matrix mixture as domes in a culture plate.
-
After polymerization of the matrix, add organoid growth medium supplemented with Gastrin I (1-14) at a final concentration of approximately 10 nM.
-
Culture the organoids, changing the medium every 2-3 days.
-
Monitor organoid formation and growth. The organoids can be passaged and used for downstream applications such as drug screening.
Conclusion
This compound, is a valuable tool for investigating the role of the gastrin/CCK2R signaling axis in cancer. The protocols provided here offer a framework for studying its effects on key cancer hallmarks. Due to the limited availability of specific quantitative data for the 1-14 fragment, researchers are strongly encouraged to perform thorough dose-response and time-course experiments to optimize conditions for their specific experimental systems.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrokine 1 inhibits gastrin-induced cell proliferation | springermedicine.com [springermedicine.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. GROWTH-PROMOTING EFFECT OF GASTRIN ON HUMAN GASTRIC CARCINOMA CELL LINE TMK-1 [jstage.jst.go.jp]
- 9. Organoid Culture Protocol | Human Gastric | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the In Vivo Experimental Use of Human Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and gastrointestinal mucosal growth.[1][2] The human Gastrin I (1-14) fragment is a synthetic peptide corresponding to the N-terminal 1-14 amino acid sequence of human Gastrin I. While extensive research exists for full-length gastrin and other fragments like gastrin-17, in vivo studies specifically investigating the 1-14 fragment are limited. These application notes provide an overview of the known biological functions, signaling pathways, and adapted protocols for the experimental in vivo use of human Gastrin I (1-14), intended to guide researchers in designing their studies.
Gastrin I and its analogs primarily exert their effects through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[3][4] Activation of CCKBR triggers a cascade of intracellular signaling pathways that ultimately lead to physiological responses such as gastric acid secretion and cell proliferation.[1][5]
Biological Activities and Applications
The primary recognized biological activities of gastrin peptides, which are likely shared by the Gastrin I (1-14) fragment, include:
-
Stimulation of Gastric Acid Secretion: Gastrin is the principal hormonal regulator of gastric acid secretion.[6] It stimulates parietal cells in the stomach to release hydrochloric acid (HCl), both directly and indirectly by promoting histamine (B1213489) release from enterochromaffin-like (ECL) cells.[3][7]
-
Trophic Effects: Gastrin peptides have been shown to promote the proliferation and differentiation of gastrointestinal mucosal cells.[8][9] This trophic effect is significant in maintaining the integrity of the gastric mucosa.
-
Tumor Growth: Aberrant gastrin signaling has been implicated in the growth and progression of certain gastrointestinal cancers that express CCKBR.[7][10]
Quantitative Data Summary
| Parameter | Animal Model | Gastrin Analog | Dosage | Observed Effect | Reference (Adapted from) |
| Gastric Acid Secretion | Rat | Pentagastrin | 0.3 µg/kg/h (IV) | Significant increase in gastric acid output | [11][12] |
| Cell Proliferation (Gastric Mucosa) | Rat | Pentagastrin | Continuous administration | Increased density and population of parietal cells | [5] |
| Tumor Growth | Nude Mice (xenograft) | Gastrin-17 | 1x10⁻⁷ mol/L (in vitro incubation before injection) | Accelerated tumor growth | [13] |
Signaling Pathways
Gastrin I (1-14) is expected to activate the CCKBR, leading to the initiation of several downstream signaling cascades. The primary pathways are depicted in the diagram below. Upon binding of Gastrin I (1-14) to CCKBR, Gq and G12/13 proteins are activated. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Subsequently, downstream pathways including the MAPK/ERK and PI3K/AKT pathways are activated, leading to changes in gene expression that promote cell proliferation and acid secretion.[5][14]
Caption: Gastrin I (1-14) signaling through CCKBR.
Experimental Protocols
The following protocols are adapted from in vivo studies using other gastrin analogs and should be optimized for Gastrin I (1-14).
Protocol 1: In Vivo Gastric Acid Secretion Assay in Rats (Adapted)
Objective: To determine the effect of human Gastrin I (1-14) on gastric acid secretion in a rat model.
Materials:
-
Human Gastrin I (1-14) peptide
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Gastric fistula cannula
-
pH meter
-
Syringes and infusion pump
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water. Anesthetize the rat and surgically implant a gastric fistula cannula.
-
Peptide Preparation: Dissolve human Gastrin I (1-14) in saline to the desired concentrations. A dose-response study is recommended (e.g., 0.1, 1, 10 nmol/kg/h).
-
Experimental Setup: Allow the rat to stabilize for at least 30 minutes after surgery. Begin collecting basal gastric juice every 15 minutes to determine the basal acid output.
-
Gastrin I (1-14) Administration: Following the basal collection period, administer Gastrin I (1-14) intravenously via an infusion pump at a constant rate.
-
Sample Collection and Analysis: Continue to collect gastric juice samples every 15 minutes for the duration of the infusion (e.g., 2 hours). Measure the volume of each sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter.
-
Data Calculation: Calculate the acid output in µEq/15 min.
Protocol 2: In Vivo Cell Proliferation Study in Mice (Adapted)
Objective: To assess the effect of human Gastrin I (1-14) on gastric mucosal cell proliferation in mice.
Materials:
-
Human Gastrin I (1-14) peptide
-
Saline solution (0.9% NaCl) or a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)
-
Osmotic minipumps
-
BrdU (5-bromo-2'-deoxyuridine)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Peptide and Pump Preparation: Dissolve human Gastrin I (1-14) in the chosen vehicle to achieve the desired daily dose. Fill the osmotic minipumps with the peptide solution or vehicle control according to the manufacturer's instructions.
-
Animal Surgery: Anesthetize the mice and subcutaneously implant the osmotic minipumps in the dorsal region. The pumps will deliver the peptide or vehicle at a constant rate for a specified period (e.g., 7 or 14 days).
-
BrdU Labeling: 2 hours before the end of the experiment, inject the mice intraperitoneally with BrdU (e.g., 50 mg/kg body weight) to label proliferating cells.
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and dissect the stomach. Fix the stomach in 10% neutral buffered formalin and process for paraffin (B1166041) embedding.
-
Immunohistochemistry: Section the paraffin-embedded tissues and perform immunohistochemistry for BrdU to identify and quantify proliferating cells in the gastric mucosa.
-
Data Analysis: Count the number of BrdU-positive cells per gastric gland or per unit area of the mucosa. Compare the proliferation index between the Gastrin I (1-14) treated group and the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effects of Gastrin I (1-14).
Caption: A generalized workflow for in vivo experiments.
Conclusion
While specific in vivo data for human Gastrin I (1-14) is not extensively documented, its role as a fragment of Gastrin I suggests similar biological activities related to gastric acid secretion and cell proliferation, mediated through the CCKBR. The provided application notes and adapted protocols offer a starting point for researchers to investigate the in vivo effects of this peptide. It is imperative that researchers conduct preliminary dose-response and pharmacokinetic studies to establish the optimal experimental conditions for their specific models and research questions.
References
- 1. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Gastric secretion and gastrin under progressive doses of somatostatin-14 and -28 administered intraperitoneally to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GPCR Signaling with Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gastrin I (1-14), human, a key peptide fragment of the hormone gastrin, in the study of G-protein coupled receptor (GPCR) signaling. This document offers detailed protocols for essential experiments, quantitative data for reference, and visual representations of signaling pathways and experimental workflows to facilitate your research and drug discovery efforts.
Introduction
Gastrin I (1-14) is the 1-14 fragment of the human gastrin I peptide, an endogenous gastrointestinal hormone that plays a crucial role in regulating gastric acid secretion.[1][2][3][4] It exerts its effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a member of the GPCR family.[2][5] Activation of CCKBR by Gastrin I (1-14) initiates a cascade of intracellular signaling events, making it a valuable tool for investigating GPCR pharmacology, signal transduction, and for screening potential therapeutic agents targeting this pathway.
Target Receptor and Signaling Pathways
Gastrin I (1-14) is a potent and selective agonist for the CCKBR.[5] The CCKBR is primarily coupled to the Gαq subunit of heterotrimeric G proteins.[6] Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9][10][11][12] DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).[6]
In addition to the canonical Gαq pathway, CCKBR activation can also engage other signaling cascades, including the Gα12/13 pathway, which can activate RhoA, and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[3][13][14]
Caption: CCKBR Gαq Signaling Pathway.
Quantitative Data
| Parameter | Value | Cell Line/System | Assay | Reference |
| EC50 | 6.2 pM | Gastric Epithelial Cells | Cell Proliferation | [15][16] |
| EC50 | 0.014 nM | Gastric Epithelial Cells | Histamine Secretion | [15][16] |
| EC50 | ~5 nM | Rabbit Gastric Glands | Acid Formation | [17] |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to Gastrin I (1-14) stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
CCKBR-expressing cells (e.g., A431-CCK2R, AR42J)[6][8][9][17][18][19][20][21]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability and appropriate filters (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Plating: Seed CCKBR-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a 1 mM stock of Fluo-4 AM in DMSO, a typical final concentration is 2-5 µM.
-
In a suitable buffer (e.g., HBSS with 20 mM HEPES), add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Add the Fluo-4 AM stock to the buffer to achieve the desired final concentration. If using, add probenecid at this step (final concentration ~2.5 mM).
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare a serial dilution of Gastrin I (1-14) in HBSS with 20 mM HEPES. A typical concentration range to test would be from 1 pM to 1 µM.
-
Measurement:
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES. After the final wash, leave 100 µL of buffer in each well.
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence kinetically at an excitation of ~490 nm and an emission of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 25-50 µL of the Gastrin I (1-14) dilutions to the respective wells.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the Gastrin I (1-14) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Assay
This protocol outlines a competitive immunoassay to measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following stimulation with Gastrin I (1-14). As CCKBR primarily couples to Gαq, a direct stimulation of adenylyl cyclase and subsequent increase in cAMP is not the primary signaling pathway.[17][22] However, in some cellular contexts or through pathway crosstalk, changes in cAMP might be observed. For Gαi-coupled receptors, a decrease in forskolin-stimulated cAMP levels would be measured.[5][10][25]
Caption: cAMP Assay Workflow.
Materials:
-
CCKBR-expressing cells
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Forskolin (for studying potential Gαi coupling)
-
Cell lysis buffer (provided with the kit)
-
Multi-well plates
-
Plate reader appropriate for the chosen assay format
Procedure:
-
Cell Plating: Seed CCKBR-expressing cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
Stimulation:
-
Add varying concentrations of Gastrin I (1-14) to the wells.
-
To investigate potential Gαi coupling, pre-stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production before adding Gastrin I (1-14).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Immunoassay: Perform the competitive immunoassay following the kit's protocol. This typically involves the incubation of the cell lysate with a fixed amount of labeled cAMP and a limited amount of anti-cAMP antibody.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in your samples.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Gastrin I (1-14) for the CCKBR. This assay uses a radiolabeled ligand that binds to the receptor, and unlabeled Gastrin I (1-14) is used to compete for this binding.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from CCKBR-expressing cells (e.g., A431-CCK2R, AR42J)[6][8][9][17][18][19][20][21]
-
Radiolabeled CCKBR ligand (e.g., [¹²⁵I]-Gastrin I)[27][28][29][30]
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from a high-density culture of CCKBR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled CCKBR antagonist (e.g., 10 µM L-365,260).
-
Competition: Cell membranes, radioligand, and a serial dilution of unlabeled Gastrin I (1-14).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the Gastrin I (1-14) concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, is a valuable pharmacological tool for the investigation of CCKBR signaling. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricacies of this GPCR pathway and for the identification of novel therapeutic modulators. It is recommended that researchers optimize these protocols for their specific cell systems and experimental conditions to ensure robust and reproducible results.
References
- 1. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Autocrine stimulation of growth of AR4-2J rat pancreatic tumour cells by gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin and CCK-8 induce inositol 1,4,5-trisphosphate formation in rabbit gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of gastrin receptors on a rat pancreatic acinar cell line (AR42J). A possible model for studying gastrin mediated cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autocrine stimulation of growth of AR4-2J rat pancreatic tumour cells by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 [mdpi.com]
- 12. CCKBR Stable NIH3T3 (NIH3T3-hCCKBR) Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 13. Gastrin and cholecystokinin peptide-based radiopharmaceuticals: an in vivo and in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal Gastrin/CCKBR Axis Protects against Type 2 Diabetes by Reducing Intestinal Glucose Absorption through the PI3K/Akt/eIF4B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. agilent.com [agilent.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. CCKBR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 27. Characterization of the binding of a novel radioligand to CCKB/gastrin receptors in membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. Characterization of CCK-B/gastrin-like receptors in human gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Synthetic Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14) is a fourteen-amino-acid peptide fragment of the human hormone Gastrin I. It plays a significant role in stimulating gastric acid secretion. Synthetic peptides like Gastrin I (1-14) are crucial tools in various research applications, including receptor binding assays and the development of new therapeutic agents. High-purity synthetic peptides are essential for obtaining accurate and reproducible results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides. This document provides a detailed protocol for the purification of synthetic human Gastrin I (1-14) using RP-HPLC.
Principle of Purification
Reverse-phase HPLC separates peptides based on their hydrophobicity.[1] The crude synthetic peptide mixture is loaded onto a hydrophobic stationary phase (typically a C18 silica (B1680970) column) under aqueous conditions. A gradient of increasing organic solvent (acetonitrile) in the mobile phase is then applied. This causes the peptides to elute from the column in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[2]
Materials and Equipment
Materials
-
Crude synthetic Gastrin I (1-14), human (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solvents for sample dissolution (e.g., HPLC-grade water, dilute acetic acid)
-
Syringe filters (0.22 µm or 0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV detector
-
Fraction collector
-
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Mass spectrometer (for identity confirmation)
Experimental Protocols
Step 1: Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.
-
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas before use.
-
Step 2: Sample Preparation
-
Accurately weigh a portion of the crude lyophilized Gastrin I (1-14) peptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A or a compatible solvent to a concentration of approximately 1-5 mg/mL.[3] If solubility is an issue, sonication or the addition of a small amount of acetonitrile or acetic acid may be necessary.
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[4]
Step 3: Analytical HPLC Analysis of Crude Peptide
Before proceeding to preparative purification, it is crucial to analyze the crude peptide to determine the retention time of the target peptide and to assess the impurity profile.
Table 1: Analytical HPLC Conditions
| Parameter | Condition |
| Column | Analytical C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
Step 4: Preparative HPLC Purification
Based on the analytical chromatogram, a focused gradient for preparative purification can be designed to optimize the separation of the target peptide from its impurities.
Table 2: Preparative HPLC Conditions
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 15-45% B over 60 minutes) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Column Temperature | Ambient |
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution onto the column.
-
Run the gradient and collect fractions corresponding to the main peptide peak.
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >95% or >98%).
Step 5: Post-Purification Processing
-
Solvent Evaporation: The pooled fractions containing acetonitrile are often concentrated using a rotary evaporator to reduce the organic solvent volume.
-
Lyophilization (Freeze-Drying): The concentrated, purified peptide solution is frozen and then lyophilized to remove the water and residual TFA, yielding a stable, fluffy white powder.[5]
-
Storage: Store the lyophilized pure peptide at -20°C or lower in a sealed container to prevent degradation.[1]
Data Presentation
Table 3: Expected Quantitative Data Summary
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | Typically 40-70% | >95% or >98% |
| Yield | N/A | Variable (typically 20-50%) |
| Molecular Weight (by MS) | Confirmed | Confirmed |
| Appearance | Off-white to yellowish powder | White, fluffy powder |
Visualization of Workflows and Relationships
References
Preparing Stock Solutions of Human Gastrin I (1-14): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of human Gastrin I (1-14). Adherence to these guidelines is crucial for ensuring the peptide's stability, solubility, and optimal performance in various biological assays.
Physicochemical Properties of Human Gastrin I (1-14)
Human Gastrin I (1-14) is a fourteen-amino acid peptide fragment of Gastrin I, an essential hormone in regulating gastric acid secretion.[1][2][3] A thorough understanding of its physicochemical properties is fundamental for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Amino Acid Sequence | {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp | [4] |
| Molecular Formula | C₇₉H₁₀₀N₁₆O₂₇ | [1] |
| Molecular Weight | 1705.73 g/mol | [4] |
| Appearance | Lyophilized white powder | [4] |
Reconstitution of Lyophilized Human Gastrin I (1-14)
Proper reconstitution of lyophilized Gastrin I (1-14) is a critical step to ensure its biological activity. The following protocol outlines the recommended procedure.
Recommended Solvents
Based on the amino acid sequence, which contains a high proportion of acidic residues (glutamic acid), Gastrin I (1-14) is predicted to be soluble in aqueous solutions. For the Trifluoroacetate (TFA) salt form of the peptide, solubility has been reported in water and DMSO.[5]
Table 2: Solubility Data for Human Gastrin I (1-14) TFA Salt
| Solvent | Concentration | Reference(s) |
| Water (with sonication and pH adjustment to 9 with NH₃·H₂O) | 11.11 mg/mL (6.11 mM) | [5] |
| DMSO | ≥ 100 mg/mL (54.95 mM) | [5] |
Note: The presence of TFA salt, a common counterion from the purification process, can enhance the solubility of peptides in aqueous solutions.[5]
Reconstitution Protocol
To minimize peptide degradation and ensure accurate concentration, follow this step-by-step protocol:
-
Equilibration: Before opening, allow the vial of lyophilized Gastrin I (1-14) and the chosen solvent to equilibrate to room temperature. This prevents condensation from forming inside the vial.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[6]
-
Solvent Addition: Carefully add the appropriate volume of the recommended solvent (e.g., sterile, distilled water or a buffer with a pH of 5-7) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[7] Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, sonication may be applied.[4]
-
Sterilization (Optional): If the stock solution is prepared in a non-sterile solvent and will be used in cell culture, it can be sterilized by filtration through a 0.22 µm filter.[5]
Experimental Workflow for Reconstituting Lyophilized Gastrin I (1-14)
References
- 1. Gastrin I (1-14), human | C79H100N16O27 | CID 131842901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound peptide [novoprolabs.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Gastrin I (1-14), Human Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the human peptide Gastrin I (1-14).
Frequently Asked Questions (FAQs)
Q1: What is Gastrin I (1-14), human peptide?
A: Gastrin I (1-14) is a 14-amino acid fragment of the human peptide hormone Gastrin I.[1][2][3][4] It is an endogenous gastrointestinal peptide that acts as a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor.[3][5] Its primary biological function is the regulation of gastric acid secretion.[1][4]
Q2: What is the proper way to store lyophilized Gastrin I (1-14) powder?
A: Lyophilized Gastrin I (1-14) should be stored at -20°C or below, protected from light and moisture.[3][6] Under these conditions, the powder is stable for extended periods.
Q3: How should I reconstitute Gastrin I (1-14)?
A: For reconstitution, it is recommended to first allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Gastrin I (1-14) is soluble in sterile, deionized water. If you encounter solubility issues, which can occur with hydrophobic peptides, you can use a small amount of a suitable organic solvent like DMSO, followed by dilution with your aqueous buffer. For cell culture applications, ensure the final concentration of the organic solvent is compatible with your cells.
Q4: What are the recommended storage conditions for reconstituted Gastrin I (1-14)?
A: Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][7] Store the aliquots at -20°C or -80°C.
Q5: What is the significance of the trifluoroacetate (B77799) (TFA) salt form of the peptide?
A: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and remains as a counterion in the final product.[2] The presence of TFA can affect the net weight of the peptide and may enhance its solubility in aqueous solutions.[2] For most in vitro assays, the residual TFA levels are unlikely to interfere with the experiment.[2]
Stability and Storage Data
While specific quantitative stability data for Gastrin I (1-14) under various conditions is limited in publicly available literature, the following tables provide a summary of general stability recommendations and data for related peptides, which can serve as a guideline.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | Up to several years | Protect from light and moisture.[3][6] |
| Reconstituted in Aqueous Buffer | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][7] |
| Reconstituted in Aqueous Buffer | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No biological activity or reduced potency | Improper storage leading to degradation. | Ensure the peptide has been stored according to the recommendations (lyophilized at -20°C, aliquoted and frozen after reconstitution).[1][6][7] |
| Repeated freeze-thaw cycles. | Always aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles.[1][7] | |
| Incorrect reconstitution or solubility issues. | Confirm the peptide was fully dissolved. If solubility is an issue, consider using a small amount of an appropriate organic solvent like DMSO before diluting with your experimental buffer. | |
| Enzymatic degradation in the assay. | Ensure the use of sterile, high-purity water and buffers for reconstitution. If using serum-containing media, be aware of potential protease activity. | |
| Precipitate formation in the reconstituted solution | Peptide concentration is too high for the solvent. | Try to dissolve the peptide in a smaller volume of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing. Gentle warming and sonication can also aid in dissolution.[7] |
| pH of the solution is at the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer. For acidic peptides, dissolving in a basic buffer can help, and for basic peptides, an acidic buffer may be more suitable. | |
| Inconsistent results between experiments | Inaccurate peptide concentration due to TFA content. | The net peptide content can be lower than the total weight due to the presence of TFA salts.[2] For precise concentration determination, consider peptide quantification methods like UV spectroscopy or amino acid analysis. |
| Variability in experimental conditions. | Ensure all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are consistent across experiments. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Gastrin I (1-14) on the proliferation of a cell line expressing the CCK2 receptor.
Materials:
-
This compound peptide
-
Appropriate cell line (e.g., a gastric cancer cell line known to express CCK2R)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Peptide Treatment: Prepare serial dilutions of Gastrin I (1-14) in serum-free or low-serum medium. Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Gastric Acid Secretion Assay (Conceptual Workflow)
This is a conceptual workflow for an in vitro gastric acid secretion assay using primary parietal cells or a gastric organoid model.
Workflow:
-
Isolation and Culture: Isolate primary gastric parietal cells or establish gastric organoids from tissue samples.
-
Loading with pH-sensitive dye: Load the cells or organoids with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Baseline Measurement: Measure the baseline intracellular pH (pHi) using fluorescence microscopy or a plate reader.
-
Stimulation: Treat the cells or organoids with various concentrations of Gastrin I (1-14).
-
Monitoring pHi Changes: Monitor the changes in intracellular pH over time. A decrease in pHi indicates an increase in proton (acid) secretion.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in pHi, to determine the dose-response relationship of Gastrin I (1-14) on gastric acid secretion.
Visualizations
Gastrin I (1-14) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Gastrin I (1-14) to its receptor, CCK2R.
Caption: Gastrin I (1-14) signaling through the CCK2 receptor.
Experimental Workflow for Peptide Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of Gastrin I (1-14) using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC-based peptide stability analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Gastrin I (human) | CCK2 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Gastrin I (1-14), Human
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human Gastrin I (1-14).
Frequently Asked Questions (FAQs)
Q1: What is human Gastrin I (1-14) and what is its primary biological function?
Human Gastrin I (1-14) is a peptide fragment of Gastrin I, an important gastrointestinal hormone. Its primary role is the regulation of gastric acid secretion. It exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor, which is found on various cell types, including parietal cells in the stomach.
Q2: What are the common challenges encountered when working with Gastrin I (1-14)?
The most common issue researchers face with Gastrin I (1-14) is its variable solubility in aqueous solutions. Due to its amino acid composition, it can be prone to aggregation if not handled and dissolved correctly. This can lead to inaccurate concentration measurements and reduced biological activity in experiments.
Q3: How should lyophilized Gastrin I (1-14) be stored?
Lyophilized Gastrin I (1-14) powder should be stored at -20°C, and for long-term storage, -80°C is recommended. It is advisable to protect it from moisture.[1]
Q4: How long can I store reconstituted Gastrin I (1-14) solutions?
Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] If dissolved in an aqueous buffer without organic solvents, it is best to use the solution within a day.[3]
Troubleshooting Guide
Issue: Difficulty Dissolving Gastrin I (1-14) Powder
Potential Cause: The peptide has poor solubility in neutral aqueous solutions.
Solution:
-
Initial Attempt with Water: For acidic peptides like Gastrin I (1-14) (containing multiple glutamic acid residues), the first step should be to try dissolving it in sterile, distilled water.
-
Basic Solution: If the peptide does not dissolve in water, adding a small amount of a basic solution can help. Use a dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1% NH4OH) or sodium hydroxide (e.g., 0.1% NaOH) to bring the pH to a slightly basic range (around 8.0), which should increase solubility.[4][5]
-
Organic Solvents: If the peptide is still not fully dissolved, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used.[6] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer to the desired concentration.
-
Sonication: To aid dissolution, you can briefly sonicate the solution in a cool water bath.[7]
Issue: Peptide Solution Appears Cloudy or Contains Precipitate
Potential Cause: The peptide has aggregated or precipitated out of solution.
Solution:
-
pH Adjustment: Check the pH of your solution. Gastrin I (1-14) is more soluble at a pH above its isoelectric point. Adjusting the pH to a slightly basic range may help to redissolve the peptide.
-
Gentle Warming: Gently warm the solution to 37°C to see if the precipitate dissolves. Avoid excessive heat as it can degrade the peptide.
-
Re-dissolve: If precipitation is persistent, you may need to lyophilize the peptide again and attempt to redissolve it using the recommended troubleshooting steps for initial dissolution.
Quantitative Solubility Data
The solubility of Gastrin I (1-14) can vary slightly between different batches and suppliers. The following table summarizes available solubility data.
| Solvent | Concentration | Notes |
| Water | Soluble | May require pH adjustment or sonication. |
| 0.1% Ammonium Hydroxide (NH4OH) | ~1 mg/mL | A common solvent for acidic peptides.[5] |
| 1% Ammonia | ~1 mg/mL | Sonication may be required.[8] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (for TFA salt) | Use freshly opened DMSO as it is hygroscopic.[1] |
| Water (for TFA salt) | 11.11 mg/mL | May require ultrasonication and pH adjustment to 9 with NH3·H2O.[1] |
Experimental Protocols
Protocol for Reconstitution of Gastrin I (1-14)
-
Before opening, bring the vial of lyophilized peptide to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the solubility data and your experimental needs, choose an appropriate solvent. For a stock solution, dissolving in a small amount of 0.1% NH4OH or DMSO is often a reliable starting point.
-
Add the solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to mix. If necessary, sonicate in a cool water bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for a Cell-Based Assay
-
Cell Culture: Culture cells known to express the CCKBR (e.g., certain gastric cancer cell lines) in appropriate media and conditions until they reach the desired confluency.
-
Peptide Preparation: Thaw an aliquot of the Gastrin I (1-14) stock solution. Dilute the stock solution to the desired final concentrations in serum-free cell culture media.
-
Cell Treatment: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the media containing the different concentrations of Gastrin I (1-14) to the cells.
-
Incubation: Incubate the cells for the desired period to allow for receptor binding and downstream signaling.
-
Assay: Perform the desired downstream analysis, such as measuring intracellular calcium mobilization, assessing cell proliferation (e.g., via MTT or BrdU assay), or analyzing gene expression changes.
Visualizations
Caption: Gastrin I (1-14) signaling pathway via the CCKB receptor.
Caption: Troubleshooting workflow for dissolving Gastrin I (1-14).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Gastrin I (1-14), Human Immunoassay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Gastrin I (1-14), human immunoassay. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental issues.
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between each step.[1][2] |
| Blocking of non-specific binding may be insufficient. | Increase the blocking incubation time or try a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody. | |
| Primary or secondary antibody concentration is too high. | Optimize the antibody concentrations by performing a titration experiment to find the optimal dilution. | |
| Contaminated reagents or plate. | Use fresh buffers and ensure the microplate is clean. If issues persist, consider using a new plate.[2] | |
| Weak or No Signal | Improper storage of the ELISA kit. | Verify that all kit components have been stored at the recommended temperatures.[2][3] |
| Inadequate incubation times or temperatures. | Ensure all incubation steps are performed for the specified duration and at the correct temperature.[2][3][4] Allow reagents to reach room temperature before use.[3] | |
| Incorrect reagent preparation. | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.[2][5] | |
| Capture or detection antibodies recognize the same epitope in a sandwich ELISA. | Use a validated matched antibody pair that recognizes distinct epitopes on the Gastrin I molecule.[1] | |
| High Variability (Poor Precision) | Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques to ensure consistency.[2][3] Change pipette tips between each standard, sample, and reagent.[3] |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[3] | |
| Edge effects. | Avoid using the outermost wells of the plate, or ensure they are filled with blanking solution to maintain a uniform environment. | |
| Poor Standard Curve | Improper standard dilution. | Carefully prepare the serial dilutions of the standard. Ensure the standard is fully dissolved and vortexed thoroughly at each dilution step.[2][6] |
| Inaccurate pipetting of standards. | Use calibrated pipettes and fresh tips for each dilution.[2] | |
| Incorrect curve fitting. | Use the appropriate regression model as specified in the kit protocol (e.g., four-parameter logistic curve).[7] |
Frequently Asked Questions (FAQs)
Q1: What are the critical sample handling procedures for Gastrin I immunoassays?
A1: Gastrin is a labile peptide, so strict sample handling is crucial. Blood samples should be drawn into chilled EDTA tubes, preferably containing aprotinin (B3435010) (a protease inhibitor)[6][8]. Centrifuge the samples at 4°C (1,600 x g for 15 minutes is suggested) within 2 hours of collection[6][8][9]. The resulting plasma or serum should be immediately aliquoted into plastic tubes and stored at -70°C or lower for long-term stability[6]. Avoid repeated freeze-thaw cycles[10].
Q2: What patient-related factors can influence Gastrin I levels?
A2: Several factors can affect circulating gastrin levels. Patients should typically be fasting for at least 12 hours before sample collection[9][11]. Certain medications, especially proton pump inhibitors (e.g., omeprazole, lansoprazole), can significantly increase gastrin levels and should be discontinued (B1498344) for at least one to two weeks prior to sample collection, if medically feasible[9][12][13]. H2-receptor blockers may also elevate levels[11]. Additionally, conditions like atrophic gastritis and pernicious anemia are associated with high gastrin levels[11][14].
Q3: What are the common cross-reactivity concerns with Gastrin I immunoassays?
A3: A significant issue with some gastrin immunoassays is cross-reactivity with other forms of gastrin (e.g., Gastrin-34, sulfated gastrins) and with cholecystokinin (B1591339) (CCK), which shares an identical C-terminal pentapeptide sequence[14][15][16]. This can lead to falsely elevated results[14][15]. It is essential to use a highly specific antibody that preferentially binds to Gastrin I (1-14) and has minimal cross-reactivity with related peptides. Some commercial kits have been shown to be inaccurate due to poor antibody specificity[17][18].
Q4: Can I use tissue culture media as a sample matrix?
A4: Yes, many Gastrin I immunoassay kits are compatible with tissue culture media. However, it is crucial to prepare the standard curve using the same tissue culture medium as the samples to account for any matrix effects[6].
Q5: My sample concentrations are outside the standard curve range. What should I do?
A5: If the optical density of your sample is higher than the highest standard, you will need to dilute your sample and re-run the assay. If the optical density is below the lowest standard, you may need to concentrate your sample or use a more sensitive assay, if available[2]. When diluting, use the same assay buffer provided in the kit to maintain the appropriate matrix conditions[2].
Experimental Protocol: Competitive ELISA for Human Gastrin I (1-14)
This protocol is a generalized example of a competitive ELISA. Always refer to the specific protocol provided with your immunoassay kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual. Allow all reagents to come to room temperature before use.
-
Standard Dilution : Prepare a serial dilution of the human Gastrin I standard to create a standard curve. A typical range might be from 39.1 to 10,000 pg/mL[6][8].
-
Plate Loading :
-
Pipette a specific volume of standard, control, or sample into the appropriate wells of the antibody-coated microplate.
-
Add a specific volume of enzyme-conjugated Gastrin I to each well (except for the blank wells).
-
-
Incubation : Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature). During this incubation, the sample/standard Gastrin I and the enzyme-conjugated Gastrin I will compete for binding to the primary antibody on the plate.
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. This removes any unbound reagents.
-
Substrate Addition : Add the substrate solution to each well and incubate, protected from light, for a specified period (e.g., 30 minutes). The enzyme will react with the substrate to produce a color change.
-
Stopping the Reaction : Add the stop solution to each well. This will stop the enzyme-substrate reaction and stabilize the color.
-
Data Acquisition : Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Calculate the average OD for each set of replicates. Generate a standard curve by plotting the OD of the standards against their known concentrations. Determine the concentration of Gastrin I in the samples by interpolating from the standard curve.
Quantitative Data Summary
Table 1: Typical Human Gastrin I (1-14) Immunoassay Parameters
| Parameter | Typical Value | Notes |
| Assay Range | 39.1 - 10,000 pg/mL | Varies by kit manufacturer.[6] |
| Sensitivity | < 20 pg/mL | Lower limit of detection. |
| Sample Volume | 50 - 100 µL | Per well. |
| Incubation Time | 2 - 3 hours | Total assay time can vary. |
| Normal Fasting Serum Levels | < 100 pg/mL | Can vary based on population and specific assay used.[9] |
Table 2: Example Cross-Reactivity Profile
| Peptide | Cross-Reactivity (%) |
| This compound | 100% |
| Gastrin-17, human (non-sulfated) | < 10% |
| Gastrin-34, human (non-sulfated) | < 1% |
| Cholecystokinin (CCK-8), sulfated | < 0.1% |
| Big Gastrin | Varies significantly between kits |
| Note: These are example values. Always refer to the cross-reactivity data provided with your specific kit. |
Visualizations
Caption: Workflow for a competitive Gastrin I ELISA.
Caption: Decision tree for troubleshooting common immunoassay issues.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tulipgroup.com [tulipgroup.com]
- 5. anshlabs.com [anshlabs.com]
- 6. ibl-america.com [ibl-america.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. abcam.com [abcam.com]
- 9. sanfordlaboratories.testcatalog.org [sanfordlaboratories.testcatalog.org]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. nbt.nhs.uk [nbt.nhs.uk]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production and characterization of specific antibodies to gastrin with no cross-reactivity with cholecystokinin-pancreozymin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Zollinger-Ellison syndrome and mismeasurement of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
preventing degradation of Gastrin I (1-14), human in samples
Welcome to the Technical Support Center. This guide provides detailed troubleshooting information and answers to frequently asked questions regarding the handling and storage of samples containing Gastrin I (1-14), human, to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to degradation?
This compound, is a peptide fragment of Gastrin I, a crucial hormone that stimulates gastric acid secretion.[1][2] Like other small peptides, it is highly susceptible to enzymatic degradation by proteases present in biological samples. The full-length Gastrin-17 (G-17) has a very short half-life of approximately 3 to 5 minutes in circulation, highlighting its rapid breakdown.[3][4] This degradation is a primary concern for accurate quantification in experimental samples.
Q2: What is the most critical step in preventing the degradation of Gastrin I (1-14) in blood samples?
The most critical step is prompt and proper temperature control. Immediately after collection, blood samples should be cooled and processed quickly to separate the serum, which must then be frozen without delay. Studies have shown that gastrin samples exhibit less than 20% degradation for up to 6 hours at room temperature, but immediate freezing is the best practice to maintain integrity.[5]
Q3: What type of collection tubes and samples are recommended for Gastrin I analysis?
For clinical and research applications, serum is the preferred sample type.
-
Recommended: Use red-top tubes or serum separator tubes (SSTs).
-
Acceptable with Caution: While some studies indicate that results from EDTA and heparin plasma tubes differ by less than 20%, other standardized procedures list plasma as a cause for rejection.[5] If using plasma, consistency across all samples is crucial.
-
Avoid: Samples with gross hemolysis or lipemia should be avoided as they can interfere with assay results.
Q4: Should I use protease inhibitors? If so, which ones?
Yes, especially for non-serum samples or when maximum stability is required. The degradation of gastrin and its analogs is mediated by enzymes like neutral endopeptidase (NEP).[6][7]
-
General Use: A broad-spectrum protease inhibitor cocktail can be added to the sample immediately after collection.
-
Specific Inhibitors: For targeted protection, inhibitors of NEP such as phosphoramidon (B1677721) or thiorphan (B555922) have proven effective in stabilizing gastrin analogs.[7] Aprotinin has also been noted in studies of gastrin degradation.[8]
Q5: How should I store my samples and for how long?
Proper storage is essential for preventing degradation. The ideal storage temperature and duration depend on the sample type.
-
Serum/Plasma Samples: Freeze immediately after processing. For long-term storage, -80°C is preferable to -20°C.
-
Reconstituted Peptides: After reconstitution, stock solutions are stable for up to 2 months when aliquoted and stored at -20°C.[9] For longer periods, storage at -80°C is recommended, which can extend stability to 6 months.[10][11]
-
Lyophilized Powder: The dry peptide is stable for years when stored at -20°C or below.[11][12]
Q6: How many times can I freeze and thaw my samples?
Repeated freeze-thaw cycles should be strictly avoided as they contribute to peptide degradation.[13] It is critical to aliquot samples into single-use volumes before initial freezing.[9][14] Studies show that samples can undergo up to three freeze-thaw cycles before degradation exceeds 20%, but single-use aliquots are the best practice.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Gastrin I (1-14).
Problem 1: Consistently Low or Undetectable Gastrin I (1-14) Levels
| Potential Cause | Recommended Action |
| Sample Degradation | Review the sample handling workflow. Ensure samples were placed on ice immediately, processed, and frozen within the recommended timeframe. |
| Improper Storage | Verify that samples were stored at -20°C or preferably -80°C continuously. Check freezer logs for any temperature fluctuations. |
| Multiple Freeze-Thaw Cycles | Confirm that the sample was a single-use aliquot. If not, prepare new aliquots from a master stock that has not been repeatedly thawed.[13] |
| Patient Not Fasting | For clinical samples, confirm the patient was fasting for at least 12 hours prior to blood collection, as food intake affects gastrin levels. |
Problem 2: High Variability Between Sample Replicates
| Potential Cause | Recommended Action |
| Inconsistent Sample Handling | Ensure a standardized protocol is followed for every sample, from collection to analysis. |
| Partial Thawing | When retrieving samples from the freezer, ensure that only the required aliquots are removed and that others are not inadvertently exposed to warmer temperatures. |
| Sample Quality Issues | Check for and exclude samples with visible hemolysis or lipemia, which can interfere with assay performance. |
Quantitative Data Summary
The stability of Gastrin I (1-14) is highly dependent on temperature and sample type.
Table 1: Stability of Gastrin in Human Serum[5]
| Condition | Duration | Stability |
|---|---|---|
| Room Temperature | < 6 hours | < 20% degradation |
| Refrigerated (2-8°C) | < 3 days | < 20% degradation |
| Freeze-Thaw Cycles | Up to 3 cycles | < 20% degradation |
Table 2: Recommended Storage Conditions for Gastrin I (1-14)[9][10][11][12]
| Form | Temperature | Recommended Max Duration |
|---|---|---|
| Lyophilized Powder | -20°C | ≥ 4 years |
| Reconstituted Stock Solution | -20°C | 1-2 months |
| Reconstituted Stock Solution | -80°C | 6 months |
| Processed Serum/Plasma | -20°C / -80°C | Indefinite (long-term) |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Gastrin I (1-14) Analysis
-
Patient Preparation: Ensure the patient has fasted for 12-14 hours.
-
Collection: Draw blood into a red-top or serum separator tube (SST).
-
Cooling: Immediately place the tube on ice.
-
Clotting: Allow the blood to clot at 4°C.
-
Centrifugation: Centrifuge the sample in a refrigerated centrifuge to separate the serum from the cells.[13]
-
Aliquoting: Carefully transfer the serum into pre-labeled, single-use cryovials.
-
Storage: Immediately freeze the aliquots and store them at -80°C until analysis.
Protocol 2: Reconstitution and Storage of Synthetic Gastrin I (1-14) Peptide
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute using an appropriate solvent (e.g., sterile distilled water or DMSO) to the desired stock concentration.[10][11]
-
Mixing: Gently vortex or invert the vial to ensure the peptide is fully dissolved.[13]
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1-2 months.[9][10][11] Avoid using frost-free freezers.
Visual Guides
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound peptide [novoprolabs.com]
- 3. The half-life of exogenous gastrin in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pure Human Big Gastrin IMMUNOCHEMICAL PROPERTIES, DISAPPEARANCE HALF TIME, AND ACID-STIMULATING ACTION IN DOGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of gastrin by gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ibl-america.com [ibl-america.com]
- 14. biovendor.com [biovendor.com]
Technical Support Center: Gastrin I (1-14), Human Western Blot
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low signal intensity when performing Western blots for the small peptide, Gastrin I (1-14), human.
Troubleshooting Guide: Low Signal
Question: I am not seeing any bands or only very faint bands for Gastrin I (1-14) on my Western blot. What are the possible causes and how can I improve my signal?
Answer:
A low or absent signal for a very small peptide like Gastrin I (1-14) (Molecular Weight: ~1.7 kDa) is a common challenge. The issue can arise at multiple stages of the Western blotting process. Below is a step-by-step guide to troubleshoot this problem, from electrophoresis to signal detection.
Step 1: Inadequate Separation during SDS-PAGE
For very small peptides, standard Tris-Glycine gels may not provide sufficient resolution, leading to diffuse bands that are difficult to detect.
-
Recommendation: Use a Tris-Tricine SDS-PAGE system, which is specifically designed for the separation of proteins and peptides in the 1-100 kDa range and provides superior resolution for targets smaller than 30 kDa.[1][2]
-
Alternative: If using a standard Tris-Glycine system, use a high percentage acrylamide (B121943) gel (15-20%) to better resolve very small peptides.[3] The addition of 4-8M urea (B33335) to the gel can also help in sharpening the bands.[2][4]
Step 2: Poor Transfer Efficiency and Peptide Loss
Due to its small size, Gastrin I (1-14) can easily pass through the membrane during the transfer step, a phenomenon known as "blow-through".
-
Membrane Selection: Use a Polyvinylidene difluoride (PVDF) membrane with a pore size of 0.2 µm or even 0.1 µm.[5][6][7][8][9] PVDF generally has a higher binding capacity than nitrocellulose, which is advantageous for low-abundance targets.[8]
-
Transfer Time and Voltage: Reduce the transfer time and/or voltage. A short transfer time of 15-30 minutes using a semi-dry transfer system is often effective for small peptides.[2][4] For wet transfer, conditions like 200 mA for 1 hour at 4°C have been suggested for proteins under 25 kDa.[3] These parameters should be optimized for your specific system.
-
Double Membrane: Place a second membrane behind the primary membrane in the transfer sandwich to capture any peptide that may have passed through the first.[2]
-
Post-Transfer Fixation: After transfer, you can try fixing the peptide to the membrane. This can be done by incubating the membrane in a solution like 4% paraformaldehyde (PFA) for a short period (e.g., 5-10 minutes) or with methanol (B129727).[4][10][11] Note that fixation may alter peptide immunoreactivity, so this step requires careful optimization.[4]
Step 3: Suboptimal Antibody Binding and Incubation
The choice and concentration of antibodies are critical for detecting a small peptide.
-
Primary Antibody: Ensure you are using a primary antibody that specifically recognizes an epitope within the 1-14 amino acid sequence of human Gastrin I. An antibody raised against the full-length protein may not be suitable. Titrate your primary antibody to find the optimal concentration; a typical starting range is 1:500 to 1:2000.[12] Incubating the primary antibody overnight at 4°C can increase the signal.[13]
-
Secondary Antibody: Use a fresh, high-quality secondary antibody at an optimized dilution (e.g., 1:5,000 to 1:20,000).[12]
Step 4: Ineffective Blocking
Improper blocking can either lead to high background or mask the epitope of your small peptide.
-
Blocking Agent: While 5% non-fat dry milk or Bovine Serum Albumin (BSA) are common, milk contains phosphoproteins that can interfere with phospho-specific antibody detection and may sometimes mask epitopes.[14] For very small peptides, a non-protein blocking agent like 0.5-2% Polyvinylpyrrolidone (PVP) could be beneficial as it is less likely to mask the target.[14]
-
Blocking Duration: Avoid over-blocking. A blocking time of 1 hour at room temperature is generally sufficient.[13]
Step 5: Signal Detection
The final step of visualization is crucial for a weak signal.
-
Substrate: Use a high-sensitivity chemiluminescent substrate (ECL).
-
Exposure Time: Optimize the exposure time. Start with short exposures to check for strong signals from other proteins and then gradually increase the exposure time to detect faint bands.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in Gastrin I (1-14) Western blot.
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| SDS-PAGE Gel | Tris-Tricine (10-16.5%) or Tris-Glycine (15-20%) | Better resolution of peptides <10 kDa.[1][2][15] |
| Membrane | PVDF, 0.2 µm or 0.1 µm pore size | Higher binding capacity and better retention of small peptides.[5][6][7][9] |
| Transfer Buffer | Standard buffer, consider adding 20% methanol for small peptides.[3] | Methanol can aid in stripping SDS from proteins, improving binding to PVDF. |
| Transfer Conditions | Wet: ~200 mA for 60 min at 4°C. Semi-dry: 15-30 min. | Minimize "blow-through" of the small peptide.[2][3][4] |
| Post-transfer Fixation | Optional: 4% PFA (5-10 min) or 50% Methanol | May improve retention of the peptide on the membrane.[4][10] |
| Blocking Buffer | 1-3% BSA in TBST or 0.5-2% PVP in TBST | Less likely to mask epitopes on small peptides compared to milk.[14] |
| Blocking Time | 1 hour at room temperature | Prevents over-blocking and masking of the epitope.[13] |
| Primary Antibody | 1:500 - 1:2000 dilution in blocking buffer | Optimal concentration needs to be determined empirically.[12] |
| Incubation | Overnight at 4°C | Increases binding time and can enhance signal.[13] |
| Secondary Antibody | 1:5,000 - 1:20,000 dilution in TBST | Titration is necessary to minimize background and maximize signal.[12] |
| Detection | High-sensitivity ECL substrate | Necessary for detecting low-abundance targets. |
Frequently Asked Questions (FAQs)
Q1: Should I use a positive control for Gastrin I (1-14)?
A1: Yes, using a positive control is highly recommended. You can use a synthetic Gastrin I (1-14) peptide to confirm that your antibody and detection system are working correctly. This will help you to differentiate between a problem with your sample and a problem with the Western blot procedure itself.
Q2: How can I be sure that my Gastrin I (1-14) peptide is not being degraded in my sample?
A2: Peptides can be susceptible to degradation by proteases. When preparing your protein lysate, always work on ice and add a broad-spectrum protease inhibitor cocktail to your lysis buffer.
Q3: Is it possible that the epitope for my antibody is being masked?
A3: Yes, this is a possibility, especially with small peptides. Over-blocking or using a blocking agent with large proteins like casein (in milk) can sometimes obscure the epitope. Try reducing the blocking time to 1 hour or switching to a different blocking agent like BSA or a non-protein blocker like PVP.[14]
Q4: Can I stain my gel with Coomassie Blue to check for the peptide before transfer?
A4: Staining very small peptides like Gastrin I (1-14) with Coomassie Blue is often difficult as they bind the dye poorly and can be hard to visualize.[2][4] Silver staining is more sensitive for small peptides, but the most reliable way to confirm the presence of the peptide is through a well-optimized Western blot with a specific antibody.
Q5: What is the purpose of adding urea to the gel?
A5: Adding urea to the gel can help to denature the proteins and peptides more effectively, which can lead to sharper bands and better resolution, especially for hydrophobic peptides.[1][2][15]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 3. Western blot protocol for low molecular weight proteins [abcam.com]
- 4. lifetein.com [lifetein.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. What is the difference between PVDF membrane 0.22 and 0.45 (PVDF membrane precautions)-Industry information-He Yuan Li Ji [life-ilab.com]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ptglab.com [ptglab.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. electrochemsci.org [electrochemsci.org]
Technical Support Center: Gastrin I (1-14), Human Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gastrin I (1-14), human in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound, is a fragment of the peptide hormone Gastrin I. It is primarily expressed in the gut and plays a crucial role in stimulating gastric acid secretion.[1] It exerts its effects by binding to the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1]
Q2: What are the key signaling pathways activated by Gastrin I (1-14)?
A2: Upon binding to the CCK2 receptor, Gastrin I (1-14) activates several intracellular signaling cascades. The primary pathway involves the Gq-alpha subunit of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][3] Other activated pathways include the RAS/MEK/ERK and PI3K/AKT pathways.[2]
Q3: How should I handle and store Gastrin I (1-14) peptide?
A3: Proper handling and storage are critical for maintaining the peptide's activity. For short-term storage, it is recommended to store the peptide at -20°C. For long-term storage, -80°C is preferable. Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: In which solvents can I dissolve Gastrin I (1-14)?
A4: The solubility of peptides can vary. It is generally recommended to first try dissolving Gastrin I (1-14) in sterile, distilled water. If solubility is an issue, adding a small amount of a suitable solvent such as a weak acid or base, depending on the peptide's isoelectric point, may be necessary. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be required, followed by dilution with an aqueous buffer.
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with Gastrin I (1-14).
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Autofluorescence: Cellular components and media (e.g., phenol (B47542) red) can cause autofluorescence.[4] 2. Contamination: Mycoplasma or bacterial contamination can interfere with assay readouts. 3. Non-specific Binding: The peptide or detection reagents may bind non-specifically to the plate or cells. 4. Sub-optimal Washing: Insufficient washing steps can leave behind unbound reagents. | 1. Use phenol red-free media for fluorescence-based assays. If possible, use red-shifted fluorescent dyes to minimize cellular autofluorescence.[4] 2. Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. 3. Use black-walled, clear-bottom plates for fluorescence assays to reduce background and crosstalk.[4] Consider blocking with a suitable agent (e.g., BSA) if non-specific binding is suspected. 4. Optimize the number and stringency of wash steps. Ensure complete removal of wash buffer before adding the next reagent. |
| Low or No Signal | 1. Inactive Peptide: Improper storage or handling may have degraded the Gastrin I (1-14) peptide. 2. Low Receptor Expression: The cell line used may not express sufficient levels of the CCK2 receptor. 3. Incorrect Assay Conditions: Sub-optimal incubation times, temperatures, or reagent concentrations. 4. Cell Health: Poor cell viability or low cell density can lead to a weak response.[4] | 1. Purchase a new vial of peptide and ensure proper storage and handling. Prepare fresh stock solutions. 2. Confirm CCK2 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor, such as A431-CCK2R or AR42J cells.[5] 3. Perform optimization experiments for key parameters, including ligand concentration, incubation time, and temperature. 4. Ensure cells are healthy, in the exponential growth phase, and plated at an optimal density.[6] Monitor cell viability throughout the experiment. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. 3. Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and affect cell growth. 4. Temperature Gradients: Uneven temperature across the plate during incubation.[7] | 1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and practice consistent pipetting techniques. For high-throughput screening, consider automated liquid handlers. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. 4. Allow plates to equilibrate to room temperature before adding reagents and ensure even temperature distribution within the incubator.[7] |
Quantitative Data Summary
The following table summarizes reported EC50 values for gastrin analogs in different cell lines, providing a reference for expected assay performance.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| Pentagastrin | A431-CCK2R | Calcium Mobilization | 2.80 ± 0.52 |
| Pentagastrin | AR42J | Calcium Mobilization | 0.43 ± 0.19 |
| DOTA-MGS5 analog 1 | A431-CCK2R | Calcium Mobilization | 12.3 |
| DOTA-MGS5 analog 1 | AR42J | Calcium Mobilization | 1.3 |
| DOTA-MGS5 analog 2 | A431-CCK2R | Calcium Mobilization | 14.2 |
| DOTA-MGS5 analog 2 | AR42J | Calcium Mobilization | 1.9 |
| DOTA-MGS5 analog 3 | A431-CCK2R | Calcium Mobilization | 13.5 |
| DOTA-MGS5 analog 3 | AR42J | Calcium Mobilization | 1.6 |
Data adapted from a study on minigastrin analogues.[5]
Experimental Protocols & Visualizations
Gastrin I (1-14) Signaling Pathway
Gastrin I (1-14) binds to the CCK2 receptor, a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, initiating a signaling cascade that results in the activation of downstream effectors and ultimately leads to various cellular responses, including gastric acid secretion and cell proliferation.[2][3][8]
Caption: Gastrin I (1-14) signaling through the CCK2 receptor.
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a common method to assess the activity of Gastrin I (1-14) by measuring the increase in intracellular calcium upon receptor activation.
Caption: Workflow for a Gastrin I (1-14) calcium mobilization assay.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. selectscience.net [selectscience.net]
- 5. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Gastrin I (1-14), Human Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving Gastrin I (1-14), human. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound, is a peptide fragment derived from the gastrointestinal hormone Gastrin I.[1][2] Its primary role is the hormonal regulation of gastric acid secretion.[1][2] It binds to the cholecystokinin (B1591339) 2 (CCK2) receptor, stimulating parietal cells in the stomach.[3]
Q2: What are the key considerations for storing and handling this compound, to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity and activity of Gastrin I (1-14). Lyophilized peptide should be stored at -20°C or colder for long-term stability.[4] For short-term storage, 4°C is acceptable for a few days to weeks.[4] When preparing stock solutions, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles.[4] Stock solutions can be stable for up to two months when stored at -20°C.[2]
Q3: What are the common solvents for dissolving this compound?
A3: The solubility of Gastrin I (1-14) can depend on its amino acid sequence. For this peptide, which has a net negative charge due to its glutamic acid residues, sterile water is a good starting solvent.[5] If solubility issues arise, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL) or DMSO (50-100 µL) can aid in dissolution.[5] For peptides with a net positive charge, a 10%-30% acetic acid solution can be used.[5]
Q4: What is the significance of the TFA salt form of Gastrin I (1-14)?
A4: Trifluoroacetic acid (TFA) is often present as a counterion from the HPLC purification process. While it generally does not interfere with most in vitro assays, it can affect the net weight of the peptide.[4] For highly sensitive cellular or biochemical studies, its presence should be noted.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in Cell-Based Assays | Peptide Degradation: Improper storage or handling has led to loss of activity. | Ensure the peptide is stored at -20°C or below and avoid multiple freeze-thaw cycles by preparing aliquots.[4] Use fresh aliquots for each experiment. |
| Low Receptor Expression: The cell line used may not express sufficient levels of the CCK2 receptor. | Verify CCK2 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor, such as AGS-GR cells.[6] | |
| Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | Optimize assay parameters. For example, in a [³H]thymidine incorporation assay with AGS-B cells, a 2-day incubation with 20 nM G-17 showed a significant increase in uptake.[6] | |
| Cell Health: Cells are unhealthy or have been passaged too many times, leading to altered responses. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.[7] | |
| High Background Signal in Receptor Binding Assays | Non-Specific Binding: The radiolabeled ligand is binding to components other than the receptor, such as the filter membrane or assay plate. | - Increase the number of wash cycles (e.g., from 2-3 to 4-5) to remove unbound ligand.[8]- Use low-protein binding plates and tubes.[8]- Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. |
| Radioligand Degradation: The radiolabeled peptide has degraded, leading to "sticky" byproducts. | Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions. | |
| Inadequate Washing: Insufficient washing to remove unbound radioligand. | Ensure a robust and consistent washing procedure. Avoid letting filters dry out between washes.[8] | |
| Inconsistent Results/Poor Reproducibility | Peptide Purity and Quantification: Inaccurate determination of peptide concentration due to impurities or incorrect net peptide content. | Use highly purified peptide (≥95%) and consider performing amino acid analysis for accurate quantification. |
| Variability in Cell Seeding: Inconsistent cell numbers across wells. | Use a precise method for cell counting and seeding. Ensure even cell distribution in the microplate.[7] | |
| Mycoplasma Contamination: Mycoplasma can alter cellular responses. | Regularly test cell cultures for mycoplasma contamination. | |
| Unexpected Cellular Morphology Changes | Peptide-Induced Effects: Gastrin peptides can induce morphological changes in certain cell lines. | Document any observed changes in cell morphology. For instance, Gastrin has been reported to promote branching morphogenesis in AGS cells.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Gastrin I.
Table 1: In Vitro Efficacy of Gastrin I (human)
| Parameter | Cell Line/System | Value | Reference |
| EC₅₀ (Histamine Secretion) | Not specified | 0.014 nM | [9] |
| EC₅₀ (Epithelial Cell Proliferation) | Not specified | 6.2 pM | [9] |
| Maximum Effective Concentration ([³H]thymidine incorporation) | AGS-B cells | 20 nM | [6] |
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to Gastrin I (1-14) stimulation using a fluorescent calcium indicator like Indo-1.
Materials:
-
Cells expressing the CCK2 receptor (e.g., AGS-GR cells)
-
This compound peptide stock solution
-
Indo-1 AM (acetoxymethyl ester)
-
Cell Loading Medium (e.g., RPMI with 2% FCS and 25mM HEPES, pH 7.4)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation capabilities
Procedure:
-
Cell Preparation: Suspend 10-20 million cells in 1 ml of Cell Loading Medium in a 15 ml tube.[10]
-
Indo-1 Loading: Add Indo-1 AM to a final concentration of 1.5 µM.[10]
-
Incubation: Incubate the cells for 45 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells twice with DMEM containing 2% FCS.[10]
-
Resuspension: Gently resuspend the cells in Cell Loading Medium at a concentration of 2.5 x 10⁶ cells/ml. Store in the dark at room temperature for up to 1 hour.[10]
-
Equilibration: Dilute the cells to 1 x 10⁶ cells/ml with Cell Loading Medium and allow them to equilibrate at 37°C in the dark for 30-60 minutes.[10]
-
Flow Cytometry Analysis:
-
Establish a baseline fluorescence ratio by running untreated cells.
-
Add Gastrin I (1-14) at the desired concentration and record the change in fluorescence ratio over time.
-
Use ionomycin as a positive control to determine the maximum calcium flux.
-
Use EGTA-treated cells as a negative control to establish a minimal response.[10]
-
Protocol 2: Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol measures cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
AGS-B cells (or other suitable cell line)
-
This compound peptide stock solution
-
Complete growth medium
-
[³H]Thymidine
-
Gastrin receptor antagonist (e.g., L-365260) for control experiments
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed AGS-B cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing either vehicle (control), Gastrin I (1-14) at various concentrations (e.g., 1 nM and 20 nM), or Gastrin I (1-14) in combination with a receptor antagonist.[6]
-
-
Incubation: Incubate the cells for 48 hours.[6]
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Allow the filter mat to dry, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]
-
Data Analysis: Compare the CPM values of treated cells to the control cells to determine the effect of Gastrin I (1-14) on cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastrin I, Human Synthetic, human gastrin I. Peptide hormone produced in the stomach. Responsible for stimulation of gastric acid secretion. Delays gastric emptying and increases blood flow in the gastric mucosa. | 10047-33-3 [sigmaaldrich.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 10. bu.edu [bu.edu]
minimizing non-specific binding in Gastrin I (1-14), human assays
Welcome to the technical support center for Gastrin I (1-14), human assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable, high-quality data in your experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in immunoassays that can obscure results and reduce assay sensitivity. It is often a result of non-specific binding of antibodies or other sample components to the microplate wells.
Problem: High background signal across the entire plate.
This issue is often related to the blocking, washing, or detection steps of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer concentration (e.g., increase BSA from 1% to 2%). Consider using a different blocking agent, such as casein or a commercial blocking buffer.[1][2][3][4][5] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soak time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer from wells after each wash.[5][6][7][8] |
| Detection Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of the detection antibody that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid cross-contamination of reagents by using separate pipette tips for each.[5][6][8] |
| Substrate Incubation Time Too Long | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[6] |
Problem: High background signal in sample wells only.
This often points to issues with the sample matrix.
| Potential Cause | Recommended Solution |
| Matrix Effects | Dilute the sample in an appropriate assay diluent to reduce the concentration of interfering substances.[6] If possible, prepare standards in a matrix that closely matches the sample matrix.[1] |
| Cross-Reactivity | Ensure the antibodies used are specific to human Gastrin I (1-14) and have minimal cross-reactivity with other endogenous molecules.[5] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in Gastrin I (1-14) assays?
Non-specific binding refers to the attachment of assay components, such as antibodies or sample proteins, to the surface of the microplate wells in a random, non-targeted manner. For a small peptide like Gastrin I (1-14), this can be particularly problematic as the signal from the specific binding of the peptide can be low, making it easily obscured by high background noise from non-specific interactions. This reduces the assay's sensitivity and can lead to inaccurate quantification.[3][5][9]
Q2: How do I choose the right blocking buffer for my Gastrin I (1-14) assay?
The ideal blocking buffer will effectively block all non-specific binding sites on the plate without interfering with the specific antibody-antigen interaction. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[2] For peptide assays, it is often necessary to empirically test a few different blocking buffers to find the one that provides the best signal-to-noise ratio.[2][4]
Q3: Can the type of microplate I use affect non-specific binding?
Yes, the surface properties of the microplate can influence the degree of non-specific binding. Plates are often treated to enhance protein binding. It is important to use high-quality plates recommended for immunoassays and to ensure they are clean and free from contamination.
Q4: How can I optimize my washing protocol to minimize non-specific binding?
Thorough washing is crucial for removing unbound reagents and reducing background.[7][8] Key parameters to optimize include the number of washes, the volume of wash buffer, and the soaking time. Using an automated plate washer can improve consistency.[10] It is also important to avoid letting the wells dry out between washes.[6][11]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody specific for human Gastrin I (1-14) according to your standard protocol.
-
Washing: Wash the plate twice with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Prepare several different blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
A commercial protein-free blocking buffer
-
-
Add 200 µL of each blocking buffer to a set of wells (in triplicate). Also, include a set of wells with no blocking agent as a control.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Detection: Proceed with the subsequent steps of your ELISA protocol (e.g., adding a known concentration of Gastrin I (1-14) standard, followed by the detection antibody and substrate).
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a high signal for the standard and a low signal in the wells with no antigen.
Protocol 2: Optimizing Wash Steps
-
Assay Setup: Set up your Gastrin I (1-14) ELISA as you normally would, up to the first washing step after the incubation of the detection antibody.
-
Washing Protocols: Test different washing protocols on different sets of wells (in triplicate). For example:
-
Protocol A: 3 washes with 300 µL of wash buffer per well.
-
Protocol B: 5 washes with 300 µL of wash buffer per well.
-
Protocol C: 3 washes with 300 µL of wash buffer per well, with a 30-second soak time for each wash.
-
Protocol D: 5 washes with 300 µL of wash buffer per well, with a 30-second soak time for each wash.
-
-
Substrate Addition: After the respective washing protocols, add the substrate and stop solution according to your standard procedure.
-
Data Analysis: Measure the absorbance and compare the background signal (in the absence of antigen) for each washing protocol. The most effective protocol will result in the lowest background without significantly reducing the specific signal.
Visualizations
Caption: ELISA Workflow Highlighting Critical Steps for Non-Specific Binding Control.
Caption: A Decision Tree for Troubleshooting High Background Signals.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. hiyka.com [hiyka.com]
- 3. bosterbio.com [bosterbio.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. arp1.com [arp1.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Gastrin (gas) Elisa Kit – AFG Scientific [afgsci.com]
- 11. novateinbio.com [novateinbio.com]
Validation & Comparative
A Comparative Guide to the Potency of Gastrin I (1-14), Human and Minigastrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of two key analogues of the gastrin peptide hormone: Gastrin I (1-14), human and minigastrin. This document synthesizes available experimental data to offer an objective overview for researchers in gastroenterology, oncology, and pharmacology.
Introduction
Gastrin is a crucial peptide hormone that regulates gastric acid secretion and mucosal growth, primarily through its interaction with the cholecystokinin-2 (CCK2) receptor.[1][2][3] Different forms and fragments of gastrin exhibit varying biological activities and potencies. This guide focuses on a comparative analysis of Gastrin I (1-14), a significant fragment of human Gastrin I, and minigastrin, another important gastrin analogue. Understanding the relative potencies of these molecules is vital for designing targeted therapeutics and for elucidating the nuanced physiological roles of gastrin peptides.
Potency Comparison: Gastrin I (1-14) vs. Minigastrin
This compound
Gastrin I (1-14) is a 14-amino acid fragment of human Gastrin I.[1][2][3][4][5] Its sequence is Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp. It is known to be an agonist of the CCK2 receptor and plays a role in the stimulation of gastric acid secretion.[1] However, specific quantitative data on its binding affinity (Ki) or functional potency (EC50) at the CCK2 receptor is not extensively documented in publicly available research. For context, full-length human Gastrin I demonstrates high potency, with reported EC50 values of 6.2 pM for stimulating gastric epithelial cell proliferation and 0.014 nM for histamine (B1213489) secretion. The binding affinity (Ki) of full-length gastrin for the CCK2 receptor is in the range of 0.3–1 nM.[6]
Minigastrin
Minigastrin (typically referring to gastrin-14 (B1141676) or G-14) is a well-characterized gastrin analogue. Numerous studies have quantified its potency, particularly in the context of developing radiolabeled analogues for tumor imaging and therapy.[7][8] The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, is essential for its biological activity.
Quantitative Potency Data
The following table summarizes the available quantitative data for minigastrin analogues from various experimental systems. It is important to note that absolute values can vary depending on the specific analogue, cell line, and assay conditions used.
| Ligand/Analogue | Assay Type | Cell Line | Parameter | Value (nM) |
| Minigastrin Analogue 1 | Competitive Binding | AR42J | IC50 | 5.59 ± 1.46 |
| Divalent Minigastrin Analogue | Competitive Binding | AR42J | IC50 | 1.04 ± 0.16 |
| DOTA-Minigastrin Analogue (CP04) | Competitive Binding | A431-CCK2R | IC50 | 1.15 ± 0.39 |
| DOTA-Minigastrin Analogue | Calcium Mobilization | A431-CCK2R | EC50 | 12.3 - 14.2 |
| Pentagastrin (Reference) | Competitive Binding | A431-CCK2R | IC50 | 0.76 ± 0.11 |
Signaling Pathways
Both Gastrin I (1-14) and minigastrin exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and Gα12/13 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the MAPK and PI3K/AKT cascades, which are involved in cell proliferation and survival.
Experimental Protocols
The potency of Gastrin I (1-14) and minigastrin can be assessed using various in vitro assays. Below are generalized protocols for two common methods.
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.
Protocol Steps:
-
Cell Membrane Preparation: Homogenize cells or tissues expressing CCK2 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [125I]-Gastrin), and varying concentrations of the unlabeled test compound (Gastrin I (1-14) or minigastrin).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the cell membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
2. Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the CCK2 receptor and induce an increase in intracellular calcium concentration, providing a measure of its functional potency (EC50).
Protocol Steps:
-
Cell Culture: Plate cells stably or transiently expressing the CCK2 receptor in a multi-well plate and grow to an appropriate confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Ligand Addition: Add varying concentrations of the test compound (Gastrin I (1-14) or minigastrin) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Conclusion
Both this compound and minigastrin are important agonists of the CCK2 receptor, playing roles in the regulation of gastric function. While quantitative potency data for minigastrin and its analogues are well-documented, with IC50 and EC50 values typically in the low nanomolar range, similar data for Gastrin I (1-14) is less prevalent in the literature. Based on the high potency of full-length Gastrin I, it is reasonable to infer that Gastrin I (1-14) is also a potent agonist, though likely less so than the full-length peptide. Further direct comparative studies are necessary to definitively establish the relative potencies of these two gastrin analogues. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human Gastrin I (1-14) and CCK-8 Binding Affinity for CCK Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinities of human Gastrin I (1-14) and Cholecystokinin-8 (CCK-8) for the Cholecystokinin-A (CCK1) and Cholecystokinin-B (CCK2) receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, gastroenterology, and neuroscience.
Executive Summary
Cholecystokinin (B1591339) (CCK) and gastrin are peptide hormones that play crucial roles in regulating gastrointestinal function and also act as neurotransmitters in the central nervous system. Their biological effects are mediated through two G protein-coupled receptors: the CCK1 receptor (formerly known as CCK-A) and the CCK2 receptor (formerly known as CCK-B or the gastrin receptor). While CCK-8, a prominent bioactive form of cholecystokinin, exhibits high affinity for both receptor subtypes, human Gastrin I (1-14), a fragment of the gastrin hormone, demonstrates marked selectivity for the CCK2 receptor. This guide presents a comprehensive overview of their differential binding profiles, the experimental methods used to determine these affinities, and the downstream signaling pathways activated upon receptor binding.
Data Presentation: Ligand-Receptor Binding Affinities
The binding affinities of human Gastrin I (1-14) and CCK-8 for human CCK1 and CCK2 receptors are summarized in the table below. The data, presented as inhibition constant (Ki) and/or half-maximal inhibitory concentration (IC50) values, are derived from competitive radioligand binding assays.
| Ligand | Receptor | Binding Affinity (Ki / IC50) | Selectivity |
| CCK-8 (sulfated) | CCK1 | ~0.6-1 nM[1] | High affinity |
| CCK2 | ~0.3-1 nM[1] | High affinity | |
| Human Gastrin I (1-14) | CCK1 | Low affinity (~1,000-10,000 fold lower than CCK-8)[1] | Low affinity |
| CCK2 | High affinity (comparable to CCK-8)[2][3] | High affinity, selective for CCK2 |
Key Findings:
-
CCK-8 is a non-selective agonist, binding with high, nanomolar affinity to both CCK1 and CCK2 receptors.[1][4]
-
Human Gastrin I (1-14) is a selective agonist for the CCK2 receptor , exhibiting a binding affinity comparable to that of CCK-8.[2][3][5]
-
The affinity of Gastrin I (1-14) for the CCK1 receptor is significantly lower, estimated to be three to four orders of magnitude less than that of CCK-8.[1] This dramatic difference in affinity is a key distinguishing feature between these two peptides.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. The following is a representative protocol for such an experiment.
Objective: To determine the binding affinity of unlabeled ligands (e.g., human Gastrin I (1-14), CCK-8) for CCK1 and CCK2 receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CCK1 or CCK2 receptors (e.g., CHO-K1, HEK293, or COS-7 cells).
-
Radioligand: A high-affinity radiolabeled ligand such as [³H]CCK-8 or [¹²⁵I]Bolton-Hunter labeled CCK-8.
-
Unlabeled Ligands: Human Gastrin I (1-14) and CCK-8 of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled CCK-8) to saturate all specific binding sites.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (human Gastrin I (1-14) or CCK-8).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon ligand binding, both CCK1 and CCK2 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a cascade of intracellular signaling events. The diagram below illustrates the principal signaling pathways activated by these receptors.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
Validating the Bioactivity of Synthetic Human Gastrin I (1-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic human Gastrin I (1-14) and its alternatives for studying biological activity, supported by experimental data and detailed protocols. Gastrin I, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal cell growth primarily through the cholecystokinin (B1591339) B (CCK2) receptor.[1][2] The validation of synthetic analogs is paramount for reproducible and reliable experimental outcomes.
Comparative Analysis of Gastrin I Analogs
| Peptide/Alternative | Supplier(s) | Reported Bioactivity (EC50/Potency) | Key Features |
| Synthetic Human Gastrin I (1-17) | Tocris | EC50 (gastric epithelial cell proliferation): 6.2 pM; EC50 (histamine secretion): 0.014 nM[3] | Full-length, endogenous form. Provides a baseline for physiological activity. |
| Synthetic Human Gastrin I (1-14) | Sigma-Aldrich, Echelon Biosciences, MedChemExpress | Data not consistently provided across suppliers; bioactivity is expected to be similar to the full-length peptide as the C-terminal is the active site. | Truncated form, often used in in vitro studies. |
| Pentagastrin | Various | A synthetic pentapeptide with the same C-terminal 4 amino acids as gastrin. It is a potent CCK2 receptor agonist.[4] | Shorter, more stable, and cost-effective alternative. May have different potency compared to full-length gastrin. |
| Cholecystokinin-4 (CCK-4) | Various | A C-terminal tetrapeptide of gastrin, acts as a CCK2 receptor agonist.[4] | The minimal active fragment of gastrin. Useful for studying the core receptor-binding motif. |
Experimental Protocols for Bioactivity Validation
To ensure the biological relevance of synthetic Gastrin I (1-14), it is crucial to validate its activity using established in vitro assays. Below are detailed protocols for key experiments.
CCK2 Receptor-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of the CCK2 receptor by Gastrin I.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CCK2 receptor.
-
Assay Medium: Opti-MEM reduced serum medium with 0.1% BSA.[5]
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Synthetic Gastrin I (1-14) and other test compounds.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Seed the CCK2R-expressing cells into the 96-well plate at a density of ~30,000 cells per well in 100 µl of culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 16-24 hours.
-
Prepare a stock solution of Fluo-4 AM in DMSO. Dilute the stock solution in assay buffer to the final working concentration.
-
Remove the culture medium and add 100 µl of the Fluo-4 AM working solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare serial dilutions of synthetic Gastrin I (1-14) and control compounds in assay medium.
-
Program the fluorescence plate reader to measure baseline fluorescence for a set period, then inject the compound dilutions and continue reading the fluorescence intensity (Excitation: 488 nm, Emission: 515 nm) every 2 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration and plot a dose-response curve to determine the EC50 value.
CRE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the cAMP/PKA signaling pathway downstream of CCK2 receptor activation.
Materials:
-
HEK293 cells co-transfected with a CCK2 receptor expression vector and a CRE-luciferase reporter vector.
-
Assay Medium: Opti-MEM reduced serum medium with 0.1% BSA.[5]
-
Synthetic Gastrin I (1-14) and other test compounds.
-
96-well white, clear-bottom microplate.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the transfected HEK293 cells into the 96-well plate at a density of ~30,000 cells per well in 100 µl of culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 16-24 hours.
-
Prepare serial dilutions of synthetic Gastrin I (1-14) and control compounds in assay medium.
-
Remove the culture medium and add 100 µl of the compound dilutions to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 6 hours.[5]
-
Add 100 µl of the luciferase assay reagent to each well.
-
Gently rock the plate at room temperature for ~15 minutes.[5]
-
Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from the readings and plot the fold induction of luciferase expression against the compound concentration to determine the EC50 value.
Gastrin-Stimulated Histamine (B1213489) Release Assay from ECL Cells
This assay directly measures a key physiological response to gastrin stimulation.
Materials:
-
Isolated and enriched rabbit fundic mucosal cells containing enterochromaffin-like (ECL) cells.[6]
-
Incubation buffer.
-
Synthetic Gastrin I (1-14) and control compounds.
-
Histamine radioimmunoassay (RIA) kit or ELISA kit.
-
Microcentrifuge.
Procedure:
-
Prepare a suspension of isolated ECL cells in incubation buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add serial dilutions of synthetic Gastrin I (1-14) or control compounds to the tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a histamine RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the histamine concentration against the compound concentration to determine the dose-dependent effect.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the Gastrin I signaling pathway and a general experimental workflow for bioactivity validation.
Caption: Gastrin I signaling pathway via the CCK2 receptor.
Caption: General workflow for validating synthetic Gastrin I bioactivity.
References
- 1. scribd.com [scribd.com]
- 2. gastropanel.com [gastropanel.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Gastrin stimulation of histamine synthesis in enterochromaffin-like cells from rabbit fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptide Reference Standards in Mass Spectrometry: A Comparative Analysis of Gastrin I (1-14), Human
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative mass spectrometry are paramount. The choice of a reference standard is a critical determinant of data quality. This guide provides an objective comparison of Gastrin I (1-14), human, with two other commonly used peptide standards, Angiotensin II and Glu-1-Fibrinopeptide B, for use in mass spectrometry. This analysis is supported by a review of available performance data and detailed experimental protocols.
Performance Comparison of Peptide Reference Standards
The selection of an appropriate reference standard is crucial for the development of robust and reproducible quantitative mass spectrometry assays. The ideal standard exhibits high purity, stability, and predictable behavior within the analytical system. Below is a summary of the available data for this compound, and two common alternatives.
| Feature | This compound | Angiotensin II | Glu-1-Fibrinopeptide B |
| Purity | Typically ≥92% to >99% (vendor specific)[1][2][3] | Information not explicitly found in searches | Determined to be (0.715 ± 0.012) g g⁻¹ in one study[4] |
| Linearity Range | Data not available in searched peer-reviewed literature | 0.8 to 800 pMol[5]; 50–800 ng/mL in human plasma[6] | Linear calibrations obtained, but specific range not detailed in abstract[4] |
| Limit of Detection (LOD) | Data not available in searched peer-reviewed literature | 0.4 pMol[5] | 0.041 to 0.096 μg g⁻¹[4] |
| Limit of Quantitation (LOQ) | Data not available in searched peer-reviewed literature | 0.5 pMol[5]; 10 pg/mg[5] | 0.16 to 0.56 μg g⁻¹[4] |
| Stability | Stock solutions stable for up to 2 months at -20°C[7]. Lyophilized form should be stored at -20°C and protected from moisture[1][3]. | Stable in whole blood for up to 72 hours[8][9]. | Used as a stable mass spectrometry standard[10][11]. |
Note: While vendor specifications for this compound, indicate high purity, a lack of publicly available, peer-reviewed data on its quantitative performance (linearity, LOD, LOQ) as a mass spectrometry standard was observed in the conducted research. This suggests that while it is used in mass spectrometry applications, its use as a primary quantitative reference standard may be less documented than that of Angiotensin II or Glu-1-Fibrinopeptide B.
Experimental Protocols
A well-defined experimental protocol is essential for achieving accurate and reproducible quantification of peptides. Below is a generalized protocol for quantitative analysis using an external peptide standard with LC-MS.
Protocol: Quantitative Peptide Analysis using LC-MS with an External Standard Curve
1. Preparation of Stock Solutions:
-
Accurately weigh the peptide reference standard.
-
Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% formic acid in water) to a final concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 7-8 points covering the expected concentration range of the analyte).
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum, cell lysate) on ice.
-
Perform protein precipitation to remove larger molecules. A common method is to add three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For complex samples, further solid-phase extraction (SPE) may be necessary to remove interfering substances.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column (e.g., C18) and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank sample (solvent) to ensure no carryover.
-
Inject the prepared calibration standards in increasing order of concentration.
-
Inject the prepared unknown samples.
-
Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance and data quality.
4. Data Analysis:
-
Integrate the peak areas of the analyte in the calibration standards and the unknown samples.
-
Construct a calibration curve by plotting the peak area versus the known concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured peak areas.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a relevant biological pathway involving gastrin and a typical workflow for using a reference standard in a mass spectrometry experiment.
References
- 1. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin I, Human CAS 10047-33-3 | 05-23-2301 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS assay for analysis of equilibrium angiotensin II in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]
Unveiling the Functional Signature of Gastrin I (1-14): A Comparative Guide to Bioassays
For researchers, scientists, and drug development professionals investigating the physiological roles and therapeutic potential of gastrointestinal hormones, confirming the specific function of peptide fragments is a critical step. This guide provides a comparative overview of bioassays for elucidating the functional activity of human Gastrin I (1-14), a key fragment of the hormone Gastrin I. We present a detailed examination of experimental methodologies, comparative data with alternative peptides, and a visual representation of the associated signaling pathway.
Gastrin I (1-14) is a peptide fragment derived from Gastrin I, an endogenous hormone primarily responsible for stimulating gastric acid secretion.[1][2][3] Its biological activity is mediated through its interaction with the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor.[1][4] Understanding the specific function of this fragment is crucial for various research applications, including gastroenterology, oncology, and the development of novel therapeutics.
Functional Bioassays: Confirming Biological Activity
A variety of in vitro and in vivo bioassays can be employed to confirm the function of Gastrin I (1-14). The primary endpoint for these assays is typically the measurement of downstream signaling events following receptor activation or the physiological response of gastric acid secretion.
In Vitro Assays
Receptor Binding Assays: These assays are fundamental in determining the affinity of Gastrin I (1-14) for its target receptor, CCKBR. By using radiolabeled ligands or fluorescence-based techniques, researchers can quantify the binding kinetics and displacement by unlabeled Gastrin I (1-14).
Second Messenger Assays: Upon binding to CCKBR, a G-protein coupled receptor, Gastrin I initiates a cascade of intracellular signaling events.[5] Key second messengers that can be quantified to assess functional activity include:
-
Calcium Mobilization Assays: Activation of CCKBR leads to an increase in intracellular calcium levels. Fluorometric assays using calcium-sensitive dyes are a common method to measure this response.
-
Inositol (B14025) Phosphate (IP) Accumulation Assays: CCKBR activation stimulates phospholipase C, leading to the production of inositol phosphates. Radiometric or fluorescence-based assays can quantify the accumulation of IP as a measure of receptor activation.
Cell Proliferation Assays: Gastrin and its fragments have been implicated in the proliferation of certain cell types, including some cancer cells.[6] Standard cell proliferation assays, such as MTT or BrdU incorporation assays, can be used to assess the mitogenic effect of Gastrin I (1-14) on relevant cell lines expressing CCKBR.
In Vivo Assays
Gastric Acid Secretion Studies: The most direct in vivo bioassay for Gastrin I (1-14) function involves the measurement of gastric acid secretion in animal models, typically rats.[7][8] Following administration of the peptide, gastric contents are collected and titrated to determine the acid output.
Comparative Analysis with Alternative Peptides
To provide a comprehensive understanding of Gastrin I (1-14) function, it is essential to compare its activity with other related peptides. These include the full-length Gastrin I (human), other gastrin fragments, and CCKBR agonists and antagonists.
| Peptide | Receptor Target | Primary Function | Potency (Example) |
| Gastrin I (1-14), human | CCKBR | Stimulation of gastric acid secretion | EC50: ~1 nM (for Ca2+ mobilization) |
| Gastrin I, human | CCKBR | Stimulation of gastric acid secretion | EC50: ~0.1 nM (for Ca2+ mobilization) |
| Pentagastrin | CCKBR | Stimulation of gastric acid secretion | Higher potency than Gastrin I |
| Cholecystokinin (CCK) | CCKAR, CCKBR | Gallbladder contraction, pancreatic enzyme secretion, satiety | High affinity for both CCK receptor subtypes |
| L-365,260 | CCKBR | Antagonist | Blocks gastrin-stimulated acid secretion |
Note: The potency values provided are illustrative and can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing human CCKBR (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of Gastrin I (1-14) and control compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the dose-response curve.
In Vivo Gastric Acid Secretion in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and perform a laparotomy to expose the stomach.
-
Gastric Cannulation: Ligate the pylorus and insert a cannula into the forestomach for the collection of gastric juice.
-
Peptide Administration: Administer Gastrin I (1-14) or control substances intravenously or subcutaneously.
-
Sample Collection: Collect gastric secretions at timed intervals (e.g., every 15 minutes) for a period of 1-2 hours.
-
Acid Measurement: Measure the volume of each sample and titrate with a standardized NaOH solution to determine the acid concentration.
-
Data Analysis: Calculate the total acid output (volume × concentration) for each collection period and compare the responses between different treatment groups.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Gastrin I (1-14) through the CCKBR and a typical experimental workflow for its functional characterization.
Caption: Signaling pathway of Gastrin I (1-14) via the CCKBR.
Caption: Experimental workflow for Gastrin I (1-14) functional confirmation.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. The detection and measurement of circulating gastrin-like activity by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Gastrin I (1-14) ELISA Kits for Researchers
For researchers and drug development professionals studying the physiological and pathological roles of gastrin, accurate quantification of its various forms is crucial. Gastrin I, a key peptide hormone, exists in several isoforms, including the 14-amino acid fragment known as Gastrin I (1-14) or minigastrin. Selecting the appropriate ELISA kit is paramount for reliable and reproducible results. This guide provides a head-to-head comparison of commercially available ELISA kits suitable for the detection of Gastrin I, with a focus on their performance characteristics and experimental protocols.
Performance Characteristics of Gastrin I ELISA Kits
The selection of an appropriate ELISA kit depends on several key performance metrics. The following table summarizes the specifications of several commercially available Gastrin I ELISA kits, based on the manufacturers' provided data. It is important to note that while many kits are marketed for "Gastrin" or "Gastrin I," their specificity for the Gastrin I (1-14) fragment can vary.
| Manufacturer | Catalog Number | Assay Type | Sensitivity | Assay Range (pg/mL) | Sample Types | Specificity / Cross-Reactivity |
| Abcam | ab133033 | Competitive | = 7.27 pg/mL | 39.1 - 10000 | Serum, Plasma, Cell culture supernatant | Human Gastrin I (G17-I): 100%, Minigastrin (G13-I): 74.6%, rat Gastrin I: 70.7%[1] |
| RayBiotech | EIA-GAS | Competitive | 9.92 pg/ml | 0.1 - 1,000 | Serum, Plasma, Cell Culture Media | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY and APC.[2] |
| Cloud-Clone Corp. | CEA224Hu | Competitive | < 4.54 pg/mL | 12.35 - 1,000 | Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates | High sensitivity and excellent specificity for Gastrin (GT). No significant cross-reactivity or interference between Gastrin (GT) and analogues was observed. |
| Cusabio | CSB-E08143h | Sandwich | 7.8 pg/mL | 31.25 - 2000 | Serum, Plasma, Urine | Not specified |
| Invitrogen | EEL058 | Competitive | 9.38 pg/mL | 15.63 - 1,000 | Serum, Plasma | Not specified[3] |
Note: The specificity for Gastrin I (1-14) is a critical parameter. The Abcam ab133033 kit provides explicit cross-reactivity data with minigastrin, making it a strong candidate for studies focusing on this fragment. For other kits, it is recommended to contact the manufacturer for detailed cross-reactivity information if the primary target is the 1-14 fragment.
Experimental Protocols: A Generalized Workflow
The majority of the reviewed Gastrin I ELISA kits employ a competitive assay principle. In this format, gastrin present in the sample competes with a labeled gastrin for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of gastrin in the sample.
Below is a generalized experimental workflow based on the protocols of the compared kits. For precise details, always refer to the manufacturer's manual provided with the specific kit.
Sample Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Collect the serum supernatant.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma supernatant.
-
Cell Culture Supernatant: Centrifuge cell culture media at 1,000 x g for 15 minutes to remove debris.
-
Sample Dilution: Samples may require dilution with the provided assay buffer to fall within the kit's detection range.
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection reagents, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of enzyme-conjugated gastrin or biotinylated gastrin to each well. Incubate the plate for the time and temperature specified in the protocol (typically 1-2 hours at room temperature or 37°C). During this incubation, the gastrin in the sample and the labeled gastrin compete for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the prepared wash buffer to remove any unbound reagents.
-
Secondary Reagent Incubation (if applicable): For kits using a biotin-streptavidin detection system, add streptavidin-HRP conjugate to each well and incubate.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. This will react with the enzyme to produce a color change. Incubate for a specified time, typically in the dark.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of gastrin in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow: Competitive ELISA
The following diagram illustrates the general principle of a competitive ELISA, which is the foundation for most Gastrin I (1-14) detection kits.
Caption: Competitive ELISA Workflow for Gastrin I Quantification.
Gastrin I Signaling Pathway
Gastrin I exerts its biological effects primarily through the cholecystokinin (B1591339) B (CCK-B) receptor, initiating a cascade of intracellular events that lead to gastric acid secretion and mucosal growth. Understanding this pathway is essential for contextualizing the data obtained from ELISA measurements.
Caption: Simplified Gastrin I Signaling Pathway in Parietal Cells.
References
Comparative Analysis of Gastrin I (1-14), Human: Correlation of Peptide Levels with Physiological Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human Gastrin I (1-14) with other gastrin peptides, focusing on the correlation between their circulating levels and physiological responses. Experimental data supporting these comparisons are presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to Gastrin I (1-14)
Gastrin I (1-14) is a peptide fragment derived from Gastrin I, an endogenous gastrointestinal hormone crucial for regulating gastric acid secretion.[1] Like other members of the gastrin family, it exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, primarily located on parietal cells and enterochromaffin-like (ECL) cells in the stomach.[1][2] Beyond its role in acid secretion, Gastrin I (1-14) is also implicated in cellular proliferation and has been utilized as a biomarker for gastritis.[1]
Comparison of Physiological Responses to Gastrin Peptides
While direct dose-response data for human Gastrin I (1-14) is limited in publicly available literature, we can infer its relative potency by comparing studies on other gastrin fragments and the full-length hormone. The primary physiological responses to gastrin peptides are the stimulation of gastric acid secretion and the proliferation of gastric epithelial cells.
Gastric Acid Secretion
The secretion of hydrochloric acid (HCl) by parietal cells is a hallmark of gastrin activity. Studies comparing different forms of gastrin have revealed variations in their potency. For instance, Gastrin-34 and Gastrin-17, the two major circulating forms of gastrin, have been shown to have similar potency in stimulating gastric acid secretion in humans when their plasma concentrations are comparable.[3][4]
Table 1: Comparative Potency of Gastrin Peptides on Gastric Acid Secretion
| Gastrin Peptide | Relative Potency (Compared to Gastrin-17) | Species | Key Findings | Reference |
| Gastrin-34 | ~1 | Human | Equipotent to Gastrin-17 when comparing plasma concentrations. | [4] |
| Gastrin-17 | 1 (Reference) | Human | A major circulating form of gastrin. | [3][4] |
| Gastrin I (1-14) | Data not available | - | Expected to have lower potency than Gastrin-17 due to the absence of the C-terminal amide group which is crucial for full biological activity. | - |
Cellular Proliferation
Gastrin peptides are known to have trophic effects on the gastric mucosa, stimulating the proliferation of various cell types, including gastric epithelial cells and ECL cells.[5][6] This proliferative effect is also mediated through the CCK2 receptor.
A study on the human gastric adenocarcinoma cell line AGS demonstrated a dose-dependent increase in cell proliferation in response to gastrin treatment.[7] While this study used Gastrin-17, it provides a model for assessing the proliferative potential of other gastrin fragments like Gastrin I (1-14).
Table 2: Effect of Gastrin Peptides on Cell Proliferation
| Gastrin Peptide | Cell Line | Effective Concentration Range | Key Findings | Reference |
| Gastrin-17 | AGS cells | 0.1 - 100 nM | Dose-dependent increase in cell proliferation. | [7] |
| Gastrin I (1-14) | Data not available | - | Expected to have some proliferative effect, but likely less potent than Gastrin-17. | - |
Signaling Pathways of Gastrin I (1-14)
Gastrin I (1-14) binds to the CCK2 receptor, a G-protein coupled receptor (GPCR).[2] This binding initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of gastric acid secretion and cell proliferation.[8][9]
Upon ligand binding, the CCK2 receptor couples to Gq and Gα12/13 proteins.[9] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] These events are central to the stimulation of both acid secretion and cell proliferation.
Downstream of these initial signaling events, other pathways are activated, including the mitogen-activated protein kinase (MAPK) cascade, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the transactivation of the epidermal growth factor receptor (EGFR).[8][9]
Caption: Signaling pathway of Gastrin I (1-14) via the CCK2 receptor.
Experimental Protocols
Measurement of Gastrin I (1-14) Levels in Human Plasma
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the specific and sensitive quantification of different gastrin peptides.
Protocol:
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Perform solid-phase extraction (SPE) on plasma samples to enrich for gastrin peptides and remove interfering substances. Anion-exchange SPE is commonly used.[10]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate different gastrin peptides based on their physicochemical properties using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).[10]
-
Detect and quantify the peptides using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Caption: Workflow for quantifying Gastrin I (1-14) in human plasma by LC-MS/MS.
In Vitro Bioassay for Gastrin-Induced Cell Proliferation
Method: Cell Proliferation Assay using AGS Gastric Adenocarcinoma Cells
This assay is used to determine the proliferative effect of Gastrin I (1-14) on a relevant cell line.
Protocol:
-
Cell Culture:
-
Culture human gastric adenocarcinoma AGS cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the AGS cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of Gastrin I (1-14) (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
-
Proliferation Measurement (e.g., using BrdU or MTT assay):
-
BrdU Assay: After a desired incubation period (e.g., 24-48 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the wells and incubate for a few hours. BrdU will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to generate a colorimetric signal.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control for each concentration of Gastrin I (1-14).
-
Plot the dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Caption: Experimental workflow for an in vitro gastrin-induced cell proliferation assay.
Conclusion
Gastrin I (1-14) is a biologically active fragment of Gastrin I that plays a role in gastric acid secretion and cell proliferation through the CCK2 receptor. While direct quantitative data on its dose-response relationship in humans is not extensively available, its physiological effects can be inferred from studies on other gastrin peptides. The provided experimental protocols for quantification and bioactivity assessment offer a framework for researchers to further investigate the specific physiological roles and potency of Gastrin I (1-14). Understanding the precise correlation between Gastrin I (1-14) levels and physiological responses is crucial for its potential application as a biomarker and for the development of novel therapeutic strategies targeting the gastrin/CCK2R system.
References
- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 2. ガストリンI(1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Peptides as Regulators of Gastric Acid Secretion | Annual Reviews [annualreviews.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. frontiersin.org [frontiersin.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gastrin I (1-14), Human
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Gastrin I (1-14), human is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound is a fragment of the endogenous gastrointestinal peptide hormone Gastrin I.[1] It is primarily used in laboratory research settings.[2][3] While specific toxicity data for many synthetic peptides are often unavailable, they should be treated as potentially hazardous materials as a precautionary measure.[4] Adherence to the following protocols is crucial for safe handling.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[5] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[5][6] Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[4][5][8] The type of respirator should be selected based on a risk assessment. |
Operational Plan: From Receipt to Reconstitution
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Lyophilized this compound should be stored in a cool, dark place. For long-term storage, -20°C is recommended to ensure stability.[6][9][10] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture contamination.[9][10]
Handling: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[4] Avoid raising dust.[8]
Reconstitution: There is no universal solvent for all peptides.[9][10] For initial solubilization of hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be required, followed by dilution with an appropriate aqueous buffer.[5] It is advisable to test the solubility of a small portion of the peptide first. To reconstitute, add the selected solvent to the vial and swirl gently; avoid shaking.[6]
Disposal Plan: Managing Peptide Waste
Proper disposal is critical for laboratory safety and environmental protection. All waste contaminated with this compound must be segregated and disposed of according to hazardous waste protocols.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[4]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.[5]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container.[4]
Disposal Procedure: Waste should be handled in accordance with all federal, state, and local environmental regulations. One common method for peptide disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. benchchem.com [benchchem.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. novoprolabs.com [novoprolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
